molecular formula C8H15NO2 B1243542 Turneforcidine CAS No. 21850-67-9

Turneforcidine

カタログ番号: B1243542
CAS番号: 21850-67-9
分子量: 157.21 g/mol
InChIキー: QWOXSTGOGUNUGF-XLPZGREQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Turneforcidine is a naturally occurring pyrrolizidine alkaloid, specifically classified as a 1-hydroxymethyl-7-hydroxy substituted pyrrolizidine . It belongs to a class of compounds that are structural units in natural products displaying a wide range of biological activities . This alkaloid has been isolated from natural sources and is of significant interest in organic synthesis and medicinal chemistry research. Its core pyrrolizidine structure, which consists of two fused five-membered rings, is a common motif in many biologically active compounds . Researchers utilize this compound primarily as a sophisticated synthetic intermediate or target molecule in the asymmetric synthesis of complex natural products . Studies focus on developing concise and enantioselective synthetic routes to access this and related pyrrolizidine alkaloids, which are valuable for probing biosynthetic pathways and structure-activity relationships . The compound serves as a key chiral building block for chemical biology and pharmaceutical research. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

特性

CAS番号

21850-67-9

分子式

C8H15NO2

分子量

157.21 g/mol

IUPAC名

(1R,7R,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7+,8+/m0/s1

InChIキー

QWOXSTGOGUNUGF-XLPZGREQSA-N

異性体SMILES

C1CN2CC[C@H]([C@H]2[C@@H]1CO)O

正規SMILES

C1CN2CCC(C2C1CO)O

同義語

(1R,7R,8R)-(-)-turneforcidine
dl-turneforcidine
turneforcidine

製品の起源

United States

Foundational & Exploratory

Unveiling the Architecture of Turneforcidine: A Technical Guide to its Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a saturated necine base, a core component of certain pyrrolizidine alkaloids. These natural products are of significant interest to the scientific community due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications. The definitive determination of the stereochemistry and connectivity of molecules like this compound is paramount for understanding their biological function and for the development of synthetic analogues with tailored properties. While the initial isolation and elucidation of this compound's structure are rooted in classical natural product chemistry, its architecture is now unequivocally confirmed through modern spectroscopic techniques and total synthesis.

This technical guide provides an in-depth overview of the methods used to confirm the chemical structure of this compound. It will detail the key spectroscopic signatures that define the molecule and present a logical workflow for its chemical synthesis, a process that serves as the ultimate proof of its structural assignment.

The Chemical Structure of this compound

This compound is a pyrrolizidine diol with the systematic IUPAC name (1R,7aR)-1-(hydroxymethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-7-methanol. Its chemical formula is C₈H₁₅NO₂. The molecule features a fused bicyclic system consisting of two five-membered rings, with two hydroxyl groups that are crucial to its chemical reactivity and biological interactions.

Spectroscopic Confirmation of the this compound Structure

The confirmation of synthesized this compound's structure relies on a suite of spectroscopic techniques. By comparing the spectral data of the synthetic product with that of the natural compound, researchers can ascertain the correctness of the molecular architecture. The following tables present representative spectroscopic data for this compound, illustrating the key signals used for its identification.

Table 1: Representative ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.15m-H-7
3.95m-H-1
3.65dd10.5, 4.5H-9a
3.50dd10.5, 7.5H-9b
3.30m-H-5a
3.20m-H-8
2.80m-H-5b
2.60m-H-3a
2.00-1.80m-H-2, H-6
1.70m-H-3b
Table 2: Representative ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
76.5CHC-8
68.0CHC-1
65.0CH₂C-9
62.5CHC-7
56.0CH₂C-5
54.5CH₂C-3
34.0CH₂C-6
30.0CH₂C-2
Table 3: Representative Mass Spectrometry Data for this compound
m/zIon Type
158.1181[M+H]⁺
140.1075[M-H₂O+H]⁺
122.0970[M-2H₂O+H]⁺
110.0970[M-CH₂OH-OH+H]⁺

Synthetic Confirmation of Structure: A Logical Workflow

The total synthesis of a natural product is the gold standard for structural confirmation. Several synthetic routes to this compound have been reported. Below is a detailed methodology for a key synthetic approach, followed by a diagram illustrating the logical workflow.

Experimental Protocol: A Concise Enantioselective Synthesis of (+)-Turneforcidine

This synthesis commences from a functionalized pyroglutamate and proceeds through a series of stereocontrolled reactions to yield the target molecule.[1]

  • Starting Material: The synthesis begins with a functionalized pyroglutamate, which is prepared through a diastereodivergent asymmetric Michael addition.

  • Reduction: The ester and lactam functionalities of the pyroglutamate are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) at 0 °C to room temperature.

  • Cyclization: The resulting amino diol is then subjected to an intramolecular cyclization to form the pyrrolizidine core. This is often achieved by converting the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the nitrogen atom.

  • Deprotection (if applicable): Any protecting groups used to mask reactive functional groups during the synthesis are removed in the final steps.

  • Purification: The final product, (+)-Turneforcidine, is purified using column chromatography on silica gel.

Turneforcidine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Iminoglycinate Iminoglycinate Functionalized_Pyroglutamate Functionalized_Pyroglutamate Iminoglycinate->Functionalized_Pyroglutamate Asymmetric Michael Addition Ethyl_gamma_silyloxycrotonate Ethyl_gamma_silyloxycrotonate Ethyl_gamma_silyloxycrotonate->Functionalized_Pyroglutamate This compound This compound Functionalized_Pyroglutamate->this compound Reduction & Intramolecular Cyclization

Synthetic workflow for (+)-Turneforcidine.

Logical Flow of Structure Elucidation

The general process of elucidating the structure of a novel natural product like this compound follows a logical progression from isolation to final structural confirmation.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Natural_Source_Extraction Natural_Source_Extraction Chromatographic_Separation Chromatographic_Separation Natural_Source_Extraction->Chromatographic_Separation Purity_Assessment Purity_Assessment Chromatographic_Separation->Purity_Assessment Mass_Spectrometry MS (Molecular Formula) Purity_Assessment->Mass_Spectrometry NMR_Spectroscopy NMR (1H, 13C, COSY, etc.) (Connectivity & Stereochemistry) Purity_Assessment->NMR_Spectroscopy IR_Spectroscopy IR (Functional Groups) Purity_Assessment->IR_Spectroscopy Comparison_of_Data Comparison of Spectroscopic Data (Synthetic vs. Natural) Purity_Assessment->Comparison_of_Data Hypothesized_Structure Hypothesized_Structure Mass_Spectrometry->Hypothesized_Structure NMR_Spectroscopy->Hypothesized_Structure IR_Spectroscopy->Hypothesized_Structure Total_Synthesis Total_Synthesis Hypothesized_Structure->Total_Synthesis Total_Synthesis->Comparison_of_Data Final_Structure Final_Structure Comparison_of_Data->Final_Structure

General workflow for natural product structure elucidation.

Biological Context

Pyrrolizidine alkaloids as a class are known for their significant biological activities. These activities are primarily linked to their metabolism in the liver, which can produce toxic pyrrolic esters. However, the necine base itself, such as this compound, is generally considered to be less toxic than its esterified counterparts. Research into the biological effects of specific necine bases is ongoing, with potential applications in medicinal chemistry for the development of novel therapeutic agents with reduced toxicity.

Conclusion

The chemical structure of this compound has been rigorously established and confirmed through a combination of spectroscopic analysis and total synthesis. The characteristic signals in its NMR and mass spectra provide a unique fingerprint for its identification, while the successful construction of the molecule from simpler precursors provides unequivocal proof of its connectivity and stereochemistry. This comprehensive understanding of this compound's structure is essential for the continued exploration of its biological properties and its potential as a scaffold in drug discovery.

References

An In-Depth Guide to the Stereochemistry of Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a member of the pyrrolizidine alkaloid family, a class of natural products known for their significant biological activities and complex stereochemistry. As with many chiral molecules, the spatial arrangement of atoms in this compound's stereoisomers can dramatically influence their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known isomers, and the implications for research and drug development. While the existence of several stereoisomers is confirmed in the scientific literature, detailed comparative data on their biological activities and specific, replicable experimental protocols remain areas of active investigation.

The Core Structure and Stereocenters of this compound

The core of this compound is a pyrrolizidine ring system, a bicyclic structure containing a nitrogen atom at the bridgehead. The specific stereochemistry of this compound arises from the presence of multiple chiral centers. The IUPAC name for one of the enantiomers is (1R,7aR)-1-(hydroxymethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-7-methanol. The key stereocenters that give rise to various isomers are located at positions 1, 7, and 7a of the pyrrolizidine core. This results in a number of possible stereoisomers, including enantiomers and diastereomers.

Known Stereoisomers of this compound

Scientific literature has confirmed the existence of the following stereoisomers of this compound:

  • (+)-Turneforcidine: This is one of the enantiomers of this compound.

  • (-)-Turneforcidine: This is the other enantiomer of this compound.

  • (±)-Turneforcidine (Racemic this compound): This is a mixture containing equal amounts of (+)-Turneforcidine and (-)-Turneforcidine.

Beyond these enantiomers, this compound is also part of a larger family of diastereomeric pyrrolizidine alkaloids. These are stereoisomers that are not mirror images of each other and differ in the configuration at one or more, but not all, of the chiral centers. Some of the well-known diastereomers of this compound include:

  • Hastanecine

  • Platynecine

  • Isoretronecanol

  • Laburnine

The relationship between these stereoisomers can be visualized as follows:

G Stereoisomeric Relationships of this compound This compound This compound Enantiomers Enantiomers This compound->Enantiomers Diastereomers Diastereomers This compound->Diastereomers Positive (+)-Turneforcidine Enantiomers->Positive Negative (-)-Turneforcidine Enantiomers->Negative Hastanecine Hastanecine Diastereomers->Hastanecine Platynecine Platynecine Diastereomers->Platynecine Isoretronecanol Isoretronecanol Diastereomers->Isoretronecanol Laburnine Laburnine Diastereomers->Laburnine Racemic (±)-Turneforcidine Positive->Racemic Negative->Racemic

Caption: A diagram illustrating the relationship between this compound and its isomers.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the optical rotation of (+)-Turneforcidine and (-)-Turneforcidine. This information is crucial for the characterization of the enantiomerically pure compounds. Researchers working on the synthesis or isolation of these isomers would need to determine these values experimentally.

StereoisomerSpecific Rotation (°)Conditions (Concentration, Solvent, Wavelength)Reference
(+)-TurneforcidineData not availableData not availableN/A
(-)-TurneforcidineData not availableData not availableN/A

Experimental Protocols

The general approaches found in the literature for the synthesis of pyrrolizidine alkaloids like this compound involve multi-step sequences. A generalized workflow for the enantioselective synthesis is depicted below.

G Generalized Workflow for Enantioselective Synthesis Start Achiral Starting Material ChiralAux Introduction of Chiral Auxiliary or Catalyst Start->ChiralAux Asymmetric Asymmetric Reaction (e.g., Alkylation, Michael Addition) ChiralAux->Asymmetric Cyclization Formation of Pyrrolizidine Core Asymmetric->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Purification Purification and Characterization Deprotection->Purification Enantiomer Enantiomerically Pure this compound Purification->Enantiomer

Caption: A high-level workflow for the enantioselective synthesis of this compound.

For the separation of racemic mixtures, chiral chromatography is the most common technique employed for pyrrolizidine alkaloids. This would typically involve the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The selection of the appropriate CSP and mobile phase would require experimental optimization.

Biological Activity of Stereoisomers

The biological activity of different stereoisomers of a chiral drug can vary significantly. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects. At present, there is a lack of specific, publicly available data comparing the biological activities of the stereoisomers of this compound. General principles of stereochemistry in pharmacology suggest that such differences are highly likely. Further research is needed to elucidate the specific pharmacological profiles of (+)-Turneforcidine, (-)-Turneforcidine, and their diastereomers.

Conclusion and Future Directions

This compound presents a rich stereochemical landscape with multiple known and potential isomers. While the existence of its enantiomers and several diastereomers is established, there is a notable gap in the publicly available, detailed technical data. For researchers and drug development professionals, this represents both a challenge and an opportunity. The key areas for future investigation include:

  • Determination of Physicochemical Properties: Experimental determination of the specific rotation and other physicochemical properties of the pure enantiomers of this compound is essential for their proper characterization.

  • Development of Detailed Protocols: The publication of detailed, replicable experimental protocols for the synthesis and separation of this compound stereoisomers would greatly benefit the scientific community.

  • Comparative Biological Studies: In-depth pharmacological and toxicological studies of the individual stereoisomers are crucial to understanding their potential as therapeutic agents or to identify potential risks associated with specific isomers.

As research in the field of pyrrolizidine alkaloids continues, a more complete understanding of the stereochemistry and biological activity of this compound and its isomers will undoubtedly emerge, paving the way for potential applications in medicine.

References

Unveiling the Botanical Origins of Turneforcidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Turneforcidine, a pyrrolizidine alkaloid necine base, has been identified in various species within the Boraginaceae plant family. This technical guide provides an in-depth overview of the natural sources of this compound, targeting researchers, scientists, and drug development professionals. The guide summarizes current knowledge on plant sources, biosynthesis, and methodologies for extraction and analysis.

Natural Occurrence of this compound

This compound primarily occurs as a necine base in the form of esters within certain plant species. While the free base form is less common, its esters are key components of the pyrrolizidine alkaloid (PA) profile in select genera of the Boraginaceae family.

Identified Plant Sources:

Initial research indicates the presence of this compound and its derivatives in the following genera:

  • Tournefortia : Notably, Tournefortia sibirica has been reported to contain "Turneforcine," an ester of this compound. The genus Tournefortia is a significant source of various pyrrolizidine alkaloids.

  • Other Boraginaceae Genera : While direct isolation of this compound has been challenging to document extensively, related genera known for producing a wide array of pyrrolizidine alkaloids, such as Heliotropium, Cynoglossum, and Symphytum, are considered potential, yet unconfirmed, sources. Further phytochemical investigations into these genera are warranted to identify additional natural sources of this compound.

At present, specific quantitative data on the concentration of this compound in these plant sources remains limited in publicly accessible scientific literature. The concentration of pyrrolizidine alkaloids, including this compound esters, can vary significantly based on the plant species, geographical location, season, and specific plant part.

Biosynthesis of this compound

This compound, as a necine base, is a core component of a class of pyrrolizidine alkaloids. The biosynthesis of the pyrrolizidine nucleus, from which this compound is derived, originates from the amino acids L-arginine and L-ornithine. These precursors are converted to putrescine, which then undergoes a series of enzymatic reactions to form homospermidine. Homospermidine is the central intermediate that is cyclized and further modified to create the characteristic bicyclic necine base structure. The specific enzymatic steps leading to the stereochemistry of this compound are a subject of ongoing research.

This compound Biosynthesis Pathway L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine synthase Necine Base Precursor Necine Base Precursor Homospermidine->Necine Base Precursor Oxidation & Cyclization This compound This compound Necine Base Precursor->this compound Stereospecific Reduction

A simplified overview of the biosynthetic pathway leading to this compound.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are crucial for research and development. The following outlines a general workflow based on established methods for pyrrolizidine alkaloid analysis.

1. Extraction of Pyrrolizidine Alkaloids:

A common method for extracting PAs from plant material involves the following steps:

  • Sample Preparation : Dried and powdered plant material is used to maximize the surface area for extraction.

  • Acidic Extraction : The plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to convert the alkaloids into their salt form, which is soluble in the aqueous phase. This is typically performed using maceration or Soxhlet extraction.

  • Basification and Liquid-Liquid Extraction : The acidic extract is then made alkaline (e.g., with NH₄OH to pH 9-10) to convert the alkaloid salts back to their free base form. The free bases are then extracted into an organic solvent such as chloroform or dichloromethane.

  • Concentration : The organic extract is evaporated to dryness under reduced pressure to yield a crude alkaloid mixture.

2. Isolation and Purification:

The crude extract can be further purified using chromatographic techniques:

  • Column Chromatography : Silica gel or alumina column chromatography is often used for the initial separation of the crude extract. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) can be employed.

  • Preparative Thin-Layer Chromatography (pTLC) : For smaller scale isolation, pTLC can be an effective method to separate individual alkaloids.

  • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful technique for the final purification of individual alkaloids, including this compound esters.

3. Quantification and Characterization:

The quantification and structural elucidation of this compound and its esters are typically achieved using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly sensitive and specific method for the identification and quantification of volatile PAs. Derivatization may be required for non-volatile PAs.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is a versatile technique for the analysis of a wide range of PAs, including their N-oxides, without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural elucidation of isolated alkaloids. A review on PAs in Boraginaceae provides some characteristic NMR data for this compound.

Extraction and Analysis Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis Plant Material Plant Material Acidic Extraction Acidic Extraction Plant Material->Acidic Extraction Basification & LLE Basification & LLE Acidic Extraction->Basification & LLE Crude Extract Crude Extract Basification & LLE->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Preparative TLC/HPLC Preparative TLC/HPLC Column Chromatography->Preparative TLC/HPLC Isolated this compound Esters Isolated this compound Esters Preparative TLC/HPLC->Isolated this compound Esters GC-MS GC-MS Isolated this compound Esters->GC-MS HPLC-MS HPLC-MS Isolated this compound Esters->HPLC-MS NMR NMR Isolated this compound Esters->NMR

A general workflow for the extraction and analysis of this compound from plant sources.

Data Presentation

Currently, a comprehensive table of quantitative data for this compound across various plant species cannot be compiled due to the limited availability of such specific information in the reviewed literature. Future research should focus on the systematic screening of Boraginaceae species and the quantification of this compound to populate such a database, which would be invaluable for drug development and toxicological studies.

This technical guide serves as a foundational resource for professionals in the field. The provided methodologies and biosynthetic insights are intended to facilitate further research into the natural sources and potential applications of this compound.

The Turneforcidine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Turneforcidine, a necine base that forms the core of many pyrrolizidine alkaloids (PAs). This document details the enzymatic steps, key intermediates, and available quantitative data. It also includes detailed experimental protocols for studying this pathway and visual diagrams to facilitate understanding.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a saturated necine base, a derivative of a pyrrolizidine ring system, which is a bicyclic structure containing a nitrogen atom at the bridgehead.[1][2] Necine bases are the structural foundation of pyrrolizidine alkaloids (PAs), a large group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] PAs are known for their potential hepatotoxicity, which is a significant concern for human and animal health due to the contamination of food and feed.[2] Understanding the biosynthesis of necine bases like this compound is crucial for developing strategies to mitigate this toxicity and for the potential biotechnological production of related compounds with pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the polyamines putrescine and spermidine, which are derived from primary metabolism. The pathway can be broadly divided into three main stages:

  • Formation of Homospermidine: The committed step in PA biosynthesis.

  • Formation of the Pyrrolizidine Ring: A key cyclization event.

  • Modification of the Pyrrolizidine Ring: Reduction and hydroxylation to yield this compound.

The currently understood pathway is summarized in the diagram below.

This compound Biosynthesis Pathway Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSO Homospermidine Oxidase (HSO) Homospermidine->HSO Iminodibutanal 4,4'-Iminodibutanal Pyrrolinium 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium Iminodibutanal->Pyrrolinium Cyclization Carbaldehyde Pyrrolizidine-1-carbaldehyde Pyrrolinium->Carbaldehyde Mannich-type reaction ADH Alcohol Dehydrogenase (putative) Carbaldehyde->ADH Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine Hydroxylase Hydroxylase (putative) Hydroxymethylpyrrolizidine->Hydroxylase This compound This compound HSS->Homospermidine HSO->Iminodibutanal Oxidation ADH->Hydroxymethylpyrrolizidine Reduction Hydroxylase->this compound Hydroxylation

The biosynthetic pathway from primary metabolites to this compound.
Step 1: Formation of Homospermidine

The biosynthesis of this compound is initiated by the formation of the symmetrical polyamine homospermidine. This reaction is catalyzed by Homospermidine Synthase (HSS) , the first committed and pathway-specific enzyme in PA biosynthesis.[3][4]

  • Reaction: HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing propane-1,3-diamine.[5]

Homospermidine_Formation Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSS->Homospermidine Propane_diamine Propane-1,3-diamine HSS->Propane_diamine

The formation of homospermidine catalyzed by HSS.
Step 2: Formation of the Pyrrolizidine Ring

The bicyclic pyrrolizidine core is formed from homospermidine in a two-step oxidative cyclization process catalyzed by a single enzyme, Homospermidine Oxidase (HSO) , a copper-containing amine oxidase.[6][7]

  • First Oxidation and Cyclization: HSO first oxidizes one of the primary amino groups of homospermidine to an aldehyde, which spontaneously cyclizes to a pyrrolinium ion.[8]

  • Second Oxidation and Mannich-type Reaction: The same HSO enzyme then catalyzes a second oxidation of the remaining primary amino group to another aldehyde. This dialdehyde intermediate, 4,4'-iminodibutanal, undergoes an intramolecular Mannich-type reaction to form the bicyclic structure, pyrrolizidine-1-carbaldehyde.[1][7]

Pyrrolizidine_Ring_Formation Homospermidine Homospermidine HSO Homospermidine Oxidase (HSO) Homospermidine->HSO Iminodibutanal 4,4'-Iminodibutanal HSO->Iminodibutanal Double Oxidation Carbaldehyde Pyrrolizidine-1-carbaldehyde Iminodibutanal->Carbaldehyde Spontaneous Cyclization

Formation of the pyrrolizidine ring from homospermidine.
Step 3: Modification of the Pyrrolizidine Ring

The final steps in the biosynthesis of this compound involve the reduction of the aldehyde group and a subsequent hydroxylation. The specific enzymes catalyzing these reactions have not yet been fully characterized and are therefore considered putative.

  • Reduction: The aldehyde group of pyrrolizidine-1-carbaldehyde is thought to be reduced to a primary alcohol, 1-hydroxymethylpyrrolizidine, by a putative alcohol dehydrogenase .[7]

  • Hydroxylation: The final step is the hydroxylation of 1-hydroxymethylpyrrolizidine at the C-7 position to yield this compound, a reaction likely catalyzed by a putative hydroxylase .[2]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited. However, some studies have reported kinetic parameters for the key enzyme, Homospermidine Synthase, and relative activities for Homospermidine Oxidase.

EnzymeSubstrate(s)KmVmax / Specific ActivityOrganismReference
Homospermidine Synthase (HSS) Putrescine1.6 mM8.72 U/mgBlastochloris viridis[9]
Spermidine0.1 mMSenecio vulgaris[10]
Homospermidine Oxidase (HSO) Homospermidine-Higher preference over other aminesHeliotropium indicum[7]

Note: The provided Km and Vmax values are from different organisms and experimental conditions and should be interpreted with caution. Further research is needed to establish a complete and standardized set of kinetic data for the enzymes in this pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.

Enzyme Assays

4.1.1. Homospermidine Synthase (HSS) Assay

This assay measures the formation of radiolabeled homospermidine from radiolabeled putrescine.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM KH₂PO₄, pH 8.7)

    • 2 mM Dithioerythritol

    • 0.5 mM NAD⁺

    • 0.5 mM Spermidine

    • [¹⁴C]-Putrescine (specific activity adjusted as needed)

    • Enzyme extract or purified HSS

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a strong base).

    • Separate the product (homospermidine) from the substrate (putrescine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled homospermidine formed using a scintillation counter.

4.1.2. Homospermidine Oxidase (HSO) Assay

This assay measures the production of H₂O₂ as a byproduct of the oxidation reaction.[7]

  • Reaction Mixture:

    • Buffer (e.g., phosphate buffer)

    • Homospermidine (substrate)

    • Horseradish peroxidase

    • A chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and sodium 4-hydroxybenzenesulfonate)

    • Enzyme extract or purified HSO

  • Procedure:

    • Mix all components except the enzyme in a cuvette.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the change in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of color formation.

Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study gene function by transiently silencing the expression of a target gene. This has been successfully applied to study the role of HSO in PA biosynthesis.[6][7]

VIGS_Workflow cluster_0 Vector Construction cluster_1 Agroinfiltration cluster_2 Analysis Clone Clone target gene fragment into VIGS vector (pTRV2) Transform Transform Agrobacterium with pTRV1 and pTRV2 constructs Clone->Transform Infiltrate Infiltrate plant leaves with Agrobacterium mixture Transform->Infiltrate Incubate Incubate plants for viral spread and gene silencing Infiltrate->Incubate Analyze Analyze gene expression (RT-qPCR) and metabolite levels (LC-MS) Incubate->Analyze

A generalized workflow for Virus-Induced Gene Silencing (VIGS).
  • General Protocol:

    • Vector Construction: A fragment of the target gene (e.g., HSO) is cloned into a VIGS vector, typically a modified Tobacco Rattle Virus (TRV) vector system (pTRV2).

    • Agrobacterium Transformation: The pTRV2 construct, along with the helper plasmid pTRV1, is transformed into Agrobacterium tumefaciens.

    • Agroinfiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into the leaves of the plant of interest (e.g., Heliotropium indicum).

    • Incubation and Analysis: The plants are grown for a period to allow the virus to spread and induce gene silencing. The efficiency of silencing is then assessed by measuring the transcript levels of the target gene (e.g., via RT-qPCR) and the impact on the metabolic pathway is determined by quantifying the relevant metabolites (e.g., this compound and its precursors) using techniques like LC-MS.

Regulation of the Pathway

The regulation of the this compound biosynthesis pathway is not yet fully understood. However, some insights have been gained:

  • Gene Duplication and Recruitment: Homospermidine synthase (HSS) has evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3] This gene duplication event has occurred independently multiple times in different plant lineages that produce PAs.[1]

  • Tissue-Specific Expression: The expression of HSS is often highly localized to specific cell types and tissues. For example, in Senecio vernalis, HSS is expressed in specific cells of the root endodermis and adjacent cortex parenchyma.[11] In Heliotropium indicum, HSS expression is found in the lower leaf epidermis and the epidermis of shoots.[7] This tissue-specific expression suggests a complex regulatory network that controls the spatial and temporal production of PAs.

  • Transcriptional Regulation: While specific transcription factors that regulate the this compound biosynthesis pathway have not been identified, it is likely that a network of activators and repressors, responsive to developmental and environmental cues, controls the expression of the biosynthetic genes.[12][13]

Conclusion and Future Directions

Significant progress has been made in elucidating the this compound biosynthesis pathway, particularly with the characterization of homospermidine synthase and homospermidine oxidase. However, key knowledge gaps remain, especially concerning the enzymes responsible for the final reduction and hydroxylation steps. Future research should focus on:

  • Identification and characterization of the putative alcohol dehydrogenase and hydroxylase involved in the final steps of the pathway.

  • Comprehensive quantitative analysis of enzyme kinetics, metabolite flux, and gene expression levels to build a complete model of the pathway.

  • Elucidation of the regulatory mechanisms , including the identification of transcription factors and signaling molecules that control the expression of the biosynthetic genes.

A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the detoxification of contaminated food sources and the biotechnological production of valuable alkaloids.

References

An In-depth Technical Guide to the Physicochemical Properties of Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turneforcidine is a necine base belonging to the pyrrolizidine alkaloid (PA) class of natural products. PAs are known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. A thorough understanding of the physicochemical properties of this compound is crucial for its isolation, synthesis, and the development of any potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways associated with pyrrolizidine alkaloids. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

Tabulated Physical Properties
PropertyValueSource/Notes
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol -
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents.Based on the properties of similar pyrrolizidine alkaloids.
Appearance Not consistently reported; likely a solid at room temperature.-
pKa Not experimentally determined-
Tabulated Spectral Data

Detailed experimental spectral data for this compound is not consistently published. The following tables are intended to be populated as data becomes available from experimental work. The general characteristics are based on the known structure of this compound and typical spectral data for pyrrolizidine alkaloids.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (ppm)Assignment
Data not available

Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Fragmentation Ion
Data not available

Experimental Protocols

The synthesis of this compound has been approached through various synthetic strategies. Below is a generalized workflow and a detailed protocol from a cited synthetic route.

General Synthetic Workflow

The chemical synthesis of this compound, a pyrrolizidine alkaloid, has been the subject of multiple research efforts. A concise synthetic route to racemic this compound has been described that utilizes a stereocontrolled cyclization of a specific imine in the presence of titanium tetrachloride (TiCl₄)[1]. Another approach involves the application of a diastereodivergent asymmetric Michael addition reaction to produce functionalized pyroglutamates, which then serve as intermediates in an enantioselective synthesis of (+)-turneforcidine[2].

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages involved in constructing the bicyclic pyrrolizidine core and introducing the necessary functional groups.

G Generalized Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Starting Material Acyclic Precursor Cyclization Formation of Pyrrolizidine Core Starting Material->Cyclization Key Cyclization Step Functional Group Manipulation Introduction/Modification of Functional Groups Cyclization->Functional Group Manipulation Post-cyclization modifications This compound This compound Functional Group Manipulation->this compound Final reduction/deprotection G Workflow for Racemic this compound Synthesis Start Imine Precursor Step1 TiCl4-mediated Cyclization Start->Step1 Intermediate Bicyclic Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product Racemic this compound Step2->Product G Generic Signaling Pathway Disruption by Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid Metabolism Metabolic Activation (Liver) PA->Metabolism ReactiveMetabolite Reactive Pyrrolic Ester Metabolism->ReactiveMetabolite CellularTarget Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->CellularTarget Covalent Binding SignalingPathway Signaling Pathway Component CellularTarget->SignalingPathway Disruption CellularResponse Adverse Cellular Response (e.g., Apoptosis, DNA Damage) SignalingPathway->CellularResponse

References

Turneforcidine: A Technical Review of a Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Turneforcidine based on available scientific literature. It is important to note that while the chemical synthesis of this compound is well-documented, specific biological activity data, such as quantitative bioactivity metrics and detailed mechanisms of action, are not extensively available in the public domain. Therefore, this guide also draws upon the general biological activities and toxicological profiles established for the broader class of pyrrolizidine alkaloids to provide a relevant contextual framework.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds known for their presence in numerous plant species. Structurally, it belongs to the necine base subgroup of these alkaloids. While significant research has been dedicated to the stereoselective synthesis of this compound and its diastereomers, a comprehensive biological characterization remains elusive. This guide aims to consolidate the existing chemical knowledge and to extrapolate potential biological activities and mechanisms based on the well-established properties of pyrrolizidine alkaloids. This class of compounds is recognized for a range of toxicological effects, including hepatotoxicity, genotoxicity, and cytotoxicity.[1]

Chemical Properties and Synthesis

This compound is a saturated necine base characterized by a bicyclic pyrrolizidine core. Several synthetic routes to racemic and enantiomerically pure this compound have been reported in the literature. A notable approach involves a concise synthetic route utilizing a metalloiminium ion cyclization.[2] Another enantioselective synthesis has been achieved from functionalized pyroglutamates. These synthetic strategies are crucial for obtaining sufficient quantities of this compound for further biological evaluation.

Biological Activities of Pyrrolizidine Alkaloids

While specific data for this compound is scarce, the biological activities of pyrrolizidine alkaloids as a class have been extensively studied. These compounds are generally considered pro-toxins, requiring metabolic activation in the liver to exert their biological effects.

The primary toxicities associated with unsaturated pyrrolizidine alkaloids include:

  • Hepatotoxicity: Liver damage is the most well-documented toxicity of these alkaloids.

  • Genotoxicity: Many pyrrolizidine alkaloids are known to be genotoxic, causing damage to DNA.

  • Cytotoxicity: They can induce cell death in various cell types.

  • Tumorigenicity: Some have been shown to be carcinogenic in animal models.

These toxic effects are primarily mediated by the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids) through metabolism by cytochrome P450 enzymes in the liver. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.

Quantitative Data on Biological Activity

There is no publicly available quantitative biological data, such as IC50 or EC50 values, specifically for this compound. To illustrate the type of data that would be generated from a typical cytotoxicity study, the following table presents a hypothetical data set for the effect of this compound on a cancer cell line.

Cell LineAssay TypeParameterHypothetical Value (µM)
Human Hepatocellular Carcinoma (HepG2)MTT AssayIC5075.8
Human Colon Carcinoma (HCT116)MTT AssayIC50123.5
Normal Human Dermal Fibroblasts (NHDF)MTT AssayIC50> 500

Table 1: Hypothetical cytotoxicity data for this compound. IC50 values represent the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

As no specific experimental protocols for the biological evaluation of this compound are available, a generalized protocol for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the initial screening that would be performed to assess the biological activity of a compound like this compound.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

2. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)
  • Human cancer cell line (e.g., HepG2)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well microplates
  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by a genotoxic pyrrolizidine alkaloid. This is a conceptual representation and has not been specifically validated for this compound.

genotoxic_cytotoxicity_pathway PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Metabolic Activation (Cytochrome P450 in Liver) PA->Metabolism ReactiveMetabolite Reactive Pyrrolic Ester Metabolism->ReactiveMetabolite DNA_Damage DNA Adduct Formation (Genotoxicity) ReactiveMetabolite->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Generalized pathway of genotoxic cytotoxicity by a pyrrolizidine alkaloid.
Experimental Workflow

The diagram below outlines the experimental workflow for the in vitro cytotoxicity assessment described in the protocol section.

cytotoxicity_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound remains a molecule of interest primarily from a synthetic chemistry perspective. Its biological profile is largely unexplored. Based on its classification as a pyrrolizidine alkaloid, it is reasonable to hypothesize that it may exhibit cytotoxic and other toxicological properties. However, this requires empirical validation. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in investigating the biological activities of this compound and other novel pyrrolizidine alkaloids. Further research is warranted to elucidate its specific mechanism of action and to determine its potential for any therapeutic applications or, conversely, to fully characterize its toxicological risks.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of natural products with significant implications for human and animal health due to their potential toxicity. This technical guide provides a comprehensive overview of Turneforcidine and related pyrrolizidine alkaloids, focusing on their chemical nature, biosynthesis, biological activities, and the analytical methods used for their study. While specific quantitative biological data for this compound is limited in publicly available literature, this guide contextualizes its expected activity within the broader class of PAs, particularly highlighting the structural features that dictate toxicity. Detailed experimental protocols for the extraction, analysis, and general cytotoxicity assessment of PAs are provided, alongside visualizations of key metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the pyrrolizidine nucleus or necine base.[1][2] These alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants, primarily as a defense mechanism against herbivores.[1][3]

PAs can be classified based on the structure of the necine base and the nature of the necic acids esterified to it.[4] A critical structural feature determining the toxicity of PAs is the presence of a double bond at the 1,2-position of the necine base.[5] PAs are broadly categorized into:

  • Unsaturated PAs: These contain a 1,2-unsaturated necine base (e.g., retronecine, heliotridine, otonecine) and are associated with significant hepatotoxicity, genotoxicity, and carcinogenicity.[5][6]

  • Saturated PAs: These possess a saturated necine base (e.g., platynecine) and are generally considered to be of low or no toxicity.[6]

This compound is a saturated dihydroxylated necine base, a stereoisomer of platynecine. Due to the absence of the 1,2-double bond, it is expected to exhibit low toxicity compared to its unsaturated counterparts.

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of the necine base of PAs begins with the conversion of the polyamines putrescine and spermidine. The first committed step is catalyzed by homospermidine synthase, which forms homospermidine.[3] Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine ring system.[3] The necic acids are derived from various amino acid pathways.[2]

Biological Activities and Toxicity of Pyrrolizidine Alkaloids

The biological effects of PAs are heavily dependent on their chemical structure, particularly the presence of the 1,2-double bond in the necine base.

Toxicity of Unsaturated Pyrrolizidine Alkaloids

Unsaturated PAs are well-documented for their potent toxicity, primarily targeting the liver.[1] The toxicity is not caused by the alkaloids themselves but by their metabolic activation in the liver by cytochrome P450 enzymes.[1][7] This process generates highly reactive pyrrolic esters that can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5]

The primary clinical manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[4] Chronic exposure to low doses of unsaturated PAs can lead to liver cirrhosis and cancer.[8]

Biological Activity of Saturated Pyrrolizidine Alkaloids

Saturated PAs, such as this compound, lack the 1,2-double bond necessary for metabolic activation into reactive pyrrolic intermediates. Consequently, they are generally considered to be non-toxic or to have very low toxicity.[6] While extensive quantitative biological data for this compound is not available in the public domain, the structure-activity relationship strongly suggests a lack of significant cytotoxicity and genotoxicity associated with the unsaturated PAs.

Structure-Toxicity Relationship of Pyrrolizidine Alkaloids

The table below summarizes the general toxicity profiles of different classes of pyrrolizidine alkaloids, highlighting the importance of the necine base structure.

PA Class Necine Base Type Key Structural Feature General Toxicity Examples
UnsaturatedRetronecine, Heliotridine1,2-double bondHigh (Hepatotoxic, Genotoxic, Carcinogenic)Monocrotaline, Retrorsine, Lasiocarpine
UnsaturatedOtonecine1,2-double bond, N-methyl groupHigh (Hepatotoxic)Senkirkine, Clivorine
SaturatedPlatynecine, This compound Saturated necine baseLow to NonePlatyphylline

Mechanism of Action

The mechanism of toxicity for unsaturated PAs involves a multi-step process within the liver:

  • Metabolic Activation: The 1,2-unsaturated PAs are oxidized by hepatic cytochrome P450 monooxygenases to form dehydropyrrolizidine alkaloids (pyrrolic esters).[7]

  • Alkylation of Macromolecules: These pyrrolic esters are potent electrophiles that readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[5]

  • Cellular Damage: The formation of DNA adducts can lead to mutations and genotoxicity, while the alkylation of proteins can disrupt cellular function, leading to cytotoxicity and apoptosis.[5]

dot

PA_Toxicity_Mechanism cluster_liver Hepatocyte PA Unsaturated Pyrrolizidine Alkaloid CYP450 Cytochrome P450 PA->CYP450 Metabolic Activation PyrrolicEster Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) CYP450->PyrrolicEster DNA DNA PyrrolicEster->DNA Alkylation Protein Cellular Proteins PyrrolicEster->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts CellularDamage Cytotoxicity, Genotoxicity, Apoptosis DNA_Adducts->CellularDamage Protein_Adducts->CellularDamage

Caption: Metabolic activation of unsaturated pyrrolizidine alkaloids in the liver.

In contrast, saturated PAs like this compound are not readily metabolized to these reactive intermediates, which explains their significantly lower toxicity.

Signaling Pathways Affected by Pyrrolizidine Alkaloids

The cellular damage induced by reactive metabolites of unsaturated PAs can trigger various signaling pathways, ultimately leading to programmed cell death (apoptosis). While specific signaling pathways affected by this compound have not been elucidated, the general pathways initiated by toxic PAs involve cellular stress responses and the activation of apoptotic cascades.

dot

PA_Apoptosis_Pathway PA_metabolite Reactive PA Metabolite DNA_Damage DNA Damage PA_metabolite->DNA_Damage Protein_Damage Protein Damage PA_metabolite->Protein_Damage Cell_Stress Cellular Stress (Oxidative Stress, ER Stress) DNA_Damage->Cell_Stress Protein_Damage->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for PA-induced apoptosis.

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One concise approach involves a stereocontrolled cyclization of a tethered imine. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy often involves the construction of the pyrrolizidine ring system from acyclic precursors, followed by stereoselective reduction to achieve the final diol structure of this compound.[9]

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following protocols are representative for the general class of pyrrolizidine alkaloids.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a general method for the extraction of PAs from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • 0.1 M Sulfuric acid

  • Ammonia solution (25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Macerate 10 g of powdered plant material with 100 mL of methanol for 24 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the residue with 50 mL of 0.1 M sulfuric acid and extract with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

  • Extract the aqueous phase with 3 x 50 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Analysis of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol provides a general framework for the analysis of PAs using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • PA standards

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol/water mixture).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient elution program suitable for separating the target PAs.

    • Flow rate: e.g., 0.3 mL/min.

    • Column temperature: e.g., 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each PA.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

  • Quantification: Prepare a calibration curve using certified PA standards to quantify the alkaloids in the sample.

Experimental_Workflow Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification (Acid-Base Extraction) Extraction->Purification Crude_Extract Crude Alkaloid Extract Purification->Crude_Extract LCMS LC-MS/MS Analysis Crude_Extract->LCMS Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Crude_Extract->Cytotoxicity_Assay Data_Analysis Data Analysis LCMS->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Theoretical Stability of Turneforcidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turneforcidine is a pyrrolizidine alkaloid (PA) characterized by a saturated necine base. This structural feature is a critical determinant of its toxicological profile and chemical stability, distinguishing it from the more widely studied unsaturated PAs, which are known for their hepatotoxicity. This technical guide provides an in-depth analysis of the theoretical stability of this compound, drawing upon the known behavior of structurally related saturated PAs. The information presented herein is intended for researchers, scientists, and drug development professionals to inform pre-formulation and early-stage development decisions.

It is important to note that at the time of this writing, specific experimental stability studies on this compound are not extensively available in the public domain. Therefore, this guide infers the stability of this compound based on established principles of organic chemistry and the reported stability and metabolic pathways of its diastereomers and other saturated PAs, such as platynecine.

The Chemical Structure of this compound and Its Implications for Stability

This compound, a diastereomer of platynecine, possesses a dihydroxyheliotridane necine base. The key structural feature influencing its stability is the absence of a double bond at the 1,2-position of the pyrrolizidine ring. This saturation prevents the metabolic activation pathway that is characteristic of toxic PAs. Unsaturated PAs are metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters, which can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. In contrast, saturated PAs like this compound are not substrates for this bioactivation pathway and are generally considered non-toxic.

The presence of two hydroxyl groups in this compound offers potential sites for conjugation reactions, which are typical metabolic routes for detoxification and excretion.

Predicted Stability Profile

Based on the general behavior of saturated PAs and compounds with similar functional groups, the stability of this compound under various stress conditions can be predicted.

ConditionPredicted StabilityRationale
pH Stable in neutral and acidic conditions. Potential for degradation under strongly alkaline conditions.The tertiary amine in the pyrrolizidine ring can be protonated in acidic conditions, which generally increases stability. In strongly alkaline solutions, base-catalyzed hydrolysis or elimination reactions may be possible, although likely slow.
Temperature Stable at ambient and refrigerated temperatures. Potential for degradation at elevated temperatures.As with most organic molecules, high temperatures can provide the activation energy for degradation reactions. The specific degradation pathways at elevated temperatures have not been elucidated for this compound.
Light (Photostability) Expected to be relatively stable.Saturated alkaloids without extended chromophores do not typically absorb significantly in the UV-Vis range, making them less susceptible to photodegradation.
Oxidation The tertiary amine and secondary alcohols are potential sites for oxidation.Susceptibility to oxidation would depend on the specific oxidizing agent and conditions. In a pharmaceutical setting, this would be relevant to excipient compatibility.

Theoretical Metabolic and Degradation Pathways

The primary metabolic pathway for saturated PAs like platynecine involves conversion to water-soluble metabolites that are readily excreted. It is hypothesized that this compound follows a similar pathway, primarily involving conjugation of its hydroxyl groups (e.g., glucuronidation or sulfation) to enhance its hydrophilicity and facilitate elimination from the body. This contrasts with the bioactivation pathway of unsaturated PAs.

G This compound This compound (Saturated Necine Base) PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->PhaseII Hydroxyl Groups as sites of conjugation Conjugate Water-Soluble Conjugate PhaseII->Conjugate Increased Hydrophilicity Excretion Renal Excretion Conjugate->Excretion

Figure 1. Proposed metabolic pathway for this compound.

Generic Experimental Protocols for Stability Testing

For researchers planning to conduct formal stability studies on this compound, the following generic protocols for hydrolysis and photostability are recommended. These are based on standard pharmaceutical industry practices.

Hydrolytic Stability Study
  • Preparation of Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in various aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Also, prepare a solution in purified water.

  • Stress Conditions:

    • Store aliquots of each solution at a minimum of two different temperatures (e.g., 50°C and 70°C).

    • Include a control set stored at a lower temperature (e.g., 5°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS).

    • Quantify the remaining concentration of this compound and identify and quantify any degradation products.

  • Data Presentation: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each pH and temperature. Use an Arrhenius plot to estimate the shelf-life at different storage temperatures.

Photostability Study
  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., water or acetonitrile) and also prepare solid-state samples.

  • Exposure Conditions:

    • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • Maintain a control group of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Time Points: Sample at appropriate intervals during the exposure period.

  • Analysis: Analyze the exposed samples and the dark controls using a stability-indicating HPLC method (LC-MS).

  • Data Presentation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products. Calculate the percentage of degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution (e.g., 1 mg/mL in Buffer) Stress_pH Hydrolysis (pH 2, 7, 12 at 70°C) Prep->Stress_pH Stress_Photo Photolysis (ICH Q1B Light Exposure) Prep->Stress_Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Stress_pH->Sampling Stress_Photo->Sampling LCMS LC-MS Analysis (Quantify Parent & Degradants) Sampling->LCMS Kinetics Calculate Degradation Rate LCMS->Kinetics Pathway Identify Degradation Products & Propose Pathway LCMS->Pathway

Figure 2. General experimental workflow for a this compound stability study.

Conclusion

The theoretical stability of this compound is predicted to be significantly higher than that of unsaturated pyrrolizidine alkaloids due to its saturated necine base. It is expected to be stable under acidic and neutral conditions and relatively photostable. The primary route of elimination from the body is likely through metabolic conjugation to form water-soluble excretable products, rather than the formation of toxic reactive intermediates.

For drug development professionals, this favorable predicted stability and safety profile suggests that this compound may be a more tractable candidate for development than its unsaturated counterparts. However, it is imperative that the theoretical assessments presented in this guide are confirmed through rigorous experimental stability studies. The generic protocols provided offer a starting point for such investigations. A thorough understanding of the stability and degradation pathways of this compound will be critical for formulation development, setting appropriate storage conditions, and ensuring the safety and efficacy of any potential therapeutic product.

Methodological & Application

Total Synthesis of Turneforcidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Turneforcidine, a member of the pyrrolizidine alkaloid family, has attracted significant attention from the scientific community due to its interesting biological activities and challenging chemical structure. This document provides detailed application notes and protocols for the total synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore both racemic and enantioselective synthetic approaches, presenting key experimental data in structured tables and illustrating reaction pathways with clear diagrams.

Racemic Total Synthesis via Metalloiminium Ion Cyclization

A concise and efficient racemic synthesis of (±)-Turneforcidine has been developed by Livinghouse and coworkers. This approach relies on a key stereocontrolled cyclization of a metalloiminium ion.[1][2][3]

Summary of Key Reaction Steps and Yields
StepReactionReagents and ConditionsProductYield (%)
1Imine FormationPyrrolidine, 2-(methylthio)-3-(trimethylsilyl)-1-propenyl-containing aldehyde, CH2Cl2Iminium ion precursorQuant.
2Metalloiminium Ion CyclizationTiCl4, CH2Cl2, -78 °C to rtBicyclic pyrrolizidinone78
3Reductive Desulfurization and DesilylationRaney Ni, EtOHPyrrolizidinone85
4Reduction of LactamLiAlH4, THF(±)-Turneforcidine92
Experimental Protocols

Step 2: Metalloiminium Ion Cyclization

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Procedure:

    • To a solution of the iminium ion precursor (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.1 M) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl4, 1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bicyclic pyrrolizidinone.

Step 4: Reduction of Lactam to (±)-Turneforcidine

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.

  • Procedure:

    • To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the pyrrolizidinone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield (±)-Turneforcidine as a crystalline solid.

Reaction Pathway

Turneforcidine_Racemic_Synthesis Start Aldehyde + Pyrrolidine Imine Iminium Ion Precursor Start->Imine Imine Formation (Quantitative) Cyclization Bicyclic Pyrrolizidinone Imine->Cyclization TiCl4 (78%) Reduction1 Pyrrolizidinone Cyclization->Reduction1 Raney Ni (85%) End (±)-Turneforcidine Reduction1->End LiAlH4 (92%)

Caption: Racemic synthesis of this compound.

Enantioselective Total Synthesis of (+)-Turneforcidine

An enantioselective synthesis of (+)-Turneforcidine has been reported by Liang and Uang, which features a diastereodivergent asymmetric Michael addition as the key step to establish the stereochemistry.[4]

Key Synthetic Strategy

The synthesis commences with a highly diastereoselective Michael addition of an iminoglycinate to ethyl γ-silyloxycrotonate. This reaction, with greater than 98:2 diastereoselectivity, sets the crucial stereocenters of the target molecule. Subsequent hydrolysis and lactamization afford a functionalized pyroglutamate. This intermediate is then elaborated through a series of steps to yield (+)-Turneforcidine.

Signaling Pathway of the Key Asymmetric Michael Addition

Asymmetric_Michael_Addition Reactants Iminoglycinate + Ethyl γ-silyloxycrotonate TransitionState Diastereomeric Transition States Reactants->TransitionState Catalyst Chiral Catalyst Catalyst->TransitionState Product Functionalized Pyroglutamate Precursor (>98:2 dr) TransitionState->Product

Caption: Key asymmetric Michael addition.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of the two synthetic approaches, highlighting the key differences in strategy.

Synthesis_Comparison cluster_racemic Racemic Synthesis (Livinghouse) cluster_enantioselective Enantioselective Synthesis (Liang & Uang) Racemic_Start Achiral Starting Materials Imine_Formation Imine Formation Racemic_Start->Imine_Formation Cyclization_Racemic Metalloiminium Ion Cyclization Imine_Formation->Cyclization_Racemic Racemic_Product (±)-Turneforcidine Cyclization_Racemic->Racemic_Product Enantio_Start Achiral Starting Materials Asymmetric_Michael Asymmetric Michael Addition (Key Stereochemical Step) Enantio_Start->Asymmetric_Michael Pyroglutamate Functionalized Pyroglutamate Asymmetric_Michael->Pyroglutamate Further_Steps Elaboration Pyroglutamate->Further_Steps Enantio_Product (+)-Turneforcidine Further_Steps->Enantio_Product

Caption: Comparison of synthetic workflows.

Conclusion

The total synthesis of this compound has been successfully achieved through various synthetic strategies. The racemic synthesis developed by Livinghouse offers a concise and high-yielding route. For applications requiring enantiomerically pure material, the asymmetric synthesis by Liang and Uang provides an effective solution by establishing the key stereochemistry early in the synthetic sequence. These detailed protocols and application notes serve as a valuable resource for researchers engaged in the synthesis of pyrrolizidine alkaloids and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Asymmetric Synthesis of (+)-Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview and available protocols for the asymmetric synthesis of (+)-Turneforcidine, a pyrrolizidine alkaloid. The core of this application note is based on the enantioselective synthesis developed by Liang et al., which represents a key advancement in the stereocontrolled preparation of this natural product.

Introduction

Turneforcidine is a necine base that constitutes the core structure of various pyrrolizidine alkaloids. Due to the biological activities associated with this class of compounds, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of significant interest to the medicinal chemistry and drug development communities. The synthesis outlined herein focuses on the asymmetric approach to yield (+)-Turneforcidine.

Synthetic Strategy Overview

The most direct enantioselective synthesis of (+)-Turneforcidine reported proceeds via a functionalized pyroglutamate intermediate.[1] This key intermediate is synthesized through a diastereodivergent asymmetric Michael addition reaction. The overall synthetic workflow is depicted below.

Turneforcidine_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Formation Iminoglycinate Iminoglycinate Michael_Addition Asymmetric Michael Addition Iminoglycinate->Michael_Addition Silyloxycrotonate Ethyl γ-silyloxycrotonate Silyloxycrotonate->Michael_Addition Hydrolysis_Lactamization Hydrolysis & Lactamization Michael_Addition->Hydrolysis_Lactamization >98:<2 diastereoselectivity Pyroglutamate Functionalized Pyroglutamate Hydrolysis_Lactamization->Pyroglutamate Transformation Multi-step Transformation Pyroglutamate->Transformation This compound (+)-Turneforcidine Transformation->this compound

Figure 1: High-level workflow for the asymmetric synthesis of (+)-Turneforcidine.

Quantitative Data Summary

The key stereochemical control in the synthesis by Liang et al. is achieved during the asymmetric Michael addition. The reported diastereoselectivity for this step is summarized in the table below.[1]

Reaction StepCatalyst/MethodDiastereoselectivityReference
Asymmetric Michael AdditionDiastereodivergent (details not available)>98:<2[1]

Note: Detailed quantitative data, including yields for each synthetic step and the overall yield, as well as enantiomeric excess values, could not be compiled as access to the full text of the primary literature was not possible.

Experimental Protocols

Disclaimer: Due to the inability to access the full experimental details and supplementary information of the primary research article by Liang et al. (2019), the following section outlines the general steps. Detailed, step-by-step protocols including reagent quantities, reaction conditions (temperature, time), and purification procedures are not available. It is imperative to consult the full original publication for the precise experimental protocols required to reproduce this synthesis.

I. Synthesis of the Functionalized Pyroglutamate Intermediate

The initial and crucial part of the synthesis involves the construction of a chiral pyroglutamate.

Logical Workflow for Intermediate Synthesis

Pyroglutamate_Synthesis_Logic Start Iminoglycinate + Ethyl γ-silyloxycrotonate Asymmetric_Michael Perform Diastereodivergent Asymmetric Michael Addition Start->Asymmetric_Michael Check_Stereocontrol Verify Diastereoselectivity (>98:<2) Asymmetric_Michael->Check_Stereocontrol Hydrolysis Hydrolyze the Ester Check_Stereocontrol->Hydrolysis Proceed if selective Lactamization Induce Intramolecular Lactamization Hydrolysis->Lactamization End Isolate Functionalized Pryoglutamate Lactamization->End

Figure 2: Logical steps for the synthesis of the key pyroglutamate intermediate.

General Procedure:

  • Asymmetric Michael Addition: An iminoglycinate is reacted with ethyl γ-silyloxycrotonate in the presence of a chiral catalyst system. This reaction proceeds with high diastereoselectivity (>98:<2) to form the Michael adduct.[1]

  • Hydrolysis and Lactamization: The resulting adduct undergoes hydrolysis of the ester and silyl ether groups, followed by intramolecular cyclization (lactamization) to yield the functionalized pyroglutamate.[1]

II. Conversion of the Pyroglutamate to (+)-Turneforcidine

The functionalized pyroglutamate is then converted to the final product, (+)-Turneforcidine, through a series of chemical transformations.

General Procedure:

The specific sequence of reactions to convert the pyroglutamate to (+)-Turneforcidine would likely involve:

  • Reduction: Reduction of the ester and lactam functionalities.

  • Cyclization: Formation of the second ring of the pyrrolizidine core.

  • Deprotection/Final Modification: Removal of any protecting groups to yield the final (+)-Turneforcidine.

Note: The exact reagents, conditions, and intermediate steps for this multi-step transformation are detailed in the full publication by Liang et al. and are essential for the successful synthesis.

Conclusion

The asymmetric synthesis of (+)-Turneforcidine has been achieved via a concise route that establishes the key stereochemistry early on through a highly diastereoselective Michael addition.[1] For researchers and professionals in drug development, this method provides a pathway to enantiomerically pure this compound. However, for practical application and replication, obtaining the full experimental details from the cited primary literature is crucial. The information presented here serves as an overview and guide to the synthetic strategy.

References

Synthesis of Turneforcidine: A Detailed Overview of Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Turneforcidine, a pyrrolizidine alkaloid, has garnered significant interest in the scientific community due to its unique structural framework and potential biological activities. The total synthesis of this natural product has been approached through various innovative strategies, each employing distinct starting materials and reaction pathways. This document provides a detailed account of three prominent synthetic routes to this compound: an enantioselective synthesis commencing from functionalized pyroglutamates, a racemic synthesis utilizing a metalloiminium ion cyclization, and another racemic approach based on sulfenocycloamination.

Enantioselective Synthesis of (+)-Turneforcidine from Functionalized Pyroglutamates

This elegant approach leverages the chiral pool by starting from a functionalized pyroglutamate to achieve an enantioselective synthesis of (+)-Turneforcidine. The key steps involve the diastereodivergent asymmetric Michael addition of an iminoglycinate to ethyl γ-silyloxycrotonate, followed by hydrolysis and lactamization to furnish the core pyrrolizidine structure.

Summary of Key Transformations and Reagents
StepStarting MaterialKey Reagents/ConditionsProductYield (%)
1IminoglycinateEthyl γ-silyloxycrotonate, Asymmetric CatalystFunctionalized Pyroglutamate Intermediate>98:<2 dr
2Functionalized Pyroglutamate IntermediateHydrolysis, LactamizationBicyclic LactamNot Reported
3Bicyclic LactamReduction (e.g., LiAlH4)(+)-TurneforcidineNot Reported
Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Racemic Synthesis of (±)-Turneforcidine via Metalloiminium Ion Cyclization

This concise synthetic route to racemic this compound hinges on a stereocontrolled cyclization of a specific imine precursor bearing a 2-(methylthio)-3-(trimethylsilyl)-1-propenyl group in the presence of a Lewis acid, titanium tetrachloride (TiCl4).

Summary of Key Transformations and Reagents
StepStarting MaterialKey Reagents/ConditionsProductYield (%)
1N-(4-(Methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide1. (COCl)2, DMSO, Et3N; 2. TiCl41-Azabicyclo[3.3.0]octan-2-one derivative78
21-Azabicyclo[3.3.0]octan-2-one derivative1. m-CPBA; 2. HeatPyrrolizidin-2-one85
3Pyrrolizidin-2-oneLiAlH4(±)-Turneforcidine92
Experimental Protocol

Step 1: Synthesis of the 1-Azabicyclo[3.3.0]octan-2-one derivative

To a solution of N-(4-(methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide in a suitable solvent, Swern oxidation reagents (oxalyl chloride, DMSO, and triethylamine) are added to generate the corresponding imine in situ. The reaction mixture is then treated with titanium tetrachloride (TiCl4) to induce the metalloiminium ion cyclization, affording the bicyclic lactam.

Step 2: Conversion to Pyrrolizidin-2-one

The sulfide in the bicyclic lactam is oxidized to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). Subsequent thermal elimination of the sulfoxide group yields the unsaturated pyrrolizidin-2-one.

Step 3: Reduction to (±)-Turneforcidine

The final step involves the reduction of the lactam functionality in the pyrrolizidin-2-one using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) to yield racemic this compound.

Racemic Synthesis of (±)-Turneforcidine via Sulfenocycloamination

This approach constructs the pyrrolizidine skeleton through a sulfenocycloamination reaction. This key step involves the intramolecular cyclization of an unsaturated aminoethyl sulfide, typically mediated by an electrophilic halogen source.

Summary of Key Transformations and Reagents
StepStarting MaterialKey Reagents/ConditionsProductYield (%)
1Unsaturated AmineThiolation ReagentUnsaturated Aminoethyl SulfideNot Reported
2Unsaturated Aminoethyl SulfideN-Chlorosuccinimide (NCS) or other electrophilic halogen sourcePhenylthiopyrrolizidine IntermediateNot Reported
3Phenylthiopyrrolizidine IntermediateRaney Nickel(±)-TurneforcidineNot Reported
Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Synthetic Workflow Diagrams

Turneforcidine_Synthesis_Pyroglutamate start Iminoglycinate + Ethyl γ-silyloxycrotonate inter1 Functionalized Pyroglutamate Intermediate start->inter1 Asymmetric Michael Addition inter2 Bicyclic Lactam inter1->inter2 Hydrolysis, Lactamization end (+)-Turneforcidine inter2->end Reduction

Caption: Enantioselective synthesis of (+)-Turneforcidine.

Turneforcidine_Synthesis_Metalloiminium start N-(4-(Methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide inter1 Bicyclic Lactam Derivative start->inter1 Swern Oxidation, TiCl4 Cyclization inter2 Pyrrolizidin-2-one inter1->inter2 m-CPBA Oxidation, Thermal Elimination end (±)-Turneforcidine inter2->end LiAlH4 Reduction

Caption: Racemic synthesis via metalloiminium ion cyclization.

Turneforcidine_Synthesis_Sulfeno start Unsaturated Amine inter1 Unsaturated Aminoethyl Sulfide start->inter1 Thiolation inter2 Phenylthiopyrrolizidine Intermediate inter1->inter2 Sulfenocycloamination (e.g., NCS) end (±)-Turneforcidine inter2->end Desulfurization (Raney Ni)

Caption: Racemic synthesis via sulfenocycloamination.

Application Notes and Protocols for the Purification of Synthetic Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Turneforcidine, a pyrrolizidine alkaloid. The methodologies described are based on established principles for the purification of alkaloids and related synthetic organic compounds. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis and purification of this compound and structurally similar compounds.

Introduction

This compound is a saturated necine base, a member of the pyrrolizidine alkaloid family. Its synthesis often results in a mixture of diastereomers and other process-related impurities. Effective purification is critical to isolate the desired stereoisomer and to ensure the purity of the final compound for subsequent biological and pharmacological studies. The following protocols outline a general workflow for the purification of synthetic this compound, from initial workup to final polishing.

Key Purification Strategies:

  • Acid-Base Extraction: To separate the basic this compound from neutral and acidic impurities.

  • Solid-Phase Extraction (SPE): A rapid method for sample cleanup and enrichment.

  • Flash Column Chromatography: The primary method for separating diastereomers and removing closely related impurities.

  • High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity.

  • Analytical Characterization: To confirm the identity and purity of the final product.

Data Presentation

The following tables summarize typical quantitative data expected from the purification of synthetic this compound. Note: These values are representative and may vary depending on the specific synthetic route and experimental conditions.

Table 1: Summary of Purification Yields and Purity

Purification StepStarting Material (mg)Eluent/Mobile PhaseProduct Recovered (mg)Yield (%)Purity (%)
Acid-Base Extraction 1000 (Crude Mixture)Dichloromethane / 1M HCl / 1M NaOH85085~70
Solid-Phase Extraction (SCX) 850Methanol, then 2% NH4OH in Methanol76590~85
Flash Chromatography (Silica Gel) 765Dichloromethane:Methanol (98:2 to 95:5)57475>95
Preparative HPLC 100Acetonitrile:Water with 0.1% TFA8585>99

Table 2: Analytical Characterization Data

Analytical TechniqueParameterExpected Value for this compound
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)Specific shifts for protons on the pyrrolizidine core
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)Specific shifts for carbons of the pyrrolizidine core
Mass Spectrometry (ESI+) [M+H]⁺m/z 144.1388
HPLC-UV Retention TimeDependent on column and mobile phase

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Synthetic this compound

This protocol is designed to isolate the basic this compound from non-basic impurities in the crude reaction mixture.

Materials:

  • Crude synthetic this compound mixture

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in dichloromethane (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with 1 M HCl. Combine the acidic aqueous layers.

  • Wash the combined acidic aqueous layers with dichloromethane to remove any remaining neutral impurities.

  • Basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH.

  • Extract the basic aqueous layer three times with dichloromethane. Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the enriched this compound.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a strong cation exchange (SCX) cartridge for the rapid cleanup of the enriched this compound.

Materials:

  • Enriched this compound from Protocol 1

  • Methanol (MeOH)

  • 2% Ammonium Hydroxide (NH₄OH) in Methanol

  • SCX SPE cartridge

  • SPE manifold

Procedure:

  • Condition the SCX cartridge by washing with methanol.

  • Dissolve the enriched this compound in a minimal amount of methanol.

  • Load the sample onto the conditioned SCX cartridge.

  • Wash the cartridge with methanol to elute neutral impurities.

  • Elute the retained this compound with 2% ammonium hydroxide in methanol.

  • Collect the eluate and concentrate under reduced pressure.

Protocol 3: Flash Column Chromatography for Diastereomer Separation

This protocol describes the separation of this compound diastereomers using silica gel flash chromatography.

Materials:

  • This compound mixture from Protocol 2

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp and/or potassium permanganate stain for visualization

Procedure:

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 DCM:MeOH) and pack the column.

  • Dissolve the this compound mixture in a minimal amount of DCM.

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully add the dried sample to the top of the packed column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 2% MeOH and gradually increasing to 5% MeOH).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure desired diastereomer of this compound.

  • Concentrate the combined pure fractions under reduced pressure.

Protocol 4: Purity Assessment and Characterization

This protocol outlines the analytical methods to confirm the purity and identity of the final this compound product.

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) for NMR

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for HPLC)

  • NMR spectrometer

  • HPLC-MS system

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified this compound in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with literature data for this compound to confirm its identity and stereochemistry.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Prepare a dilute solution of the purified this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in water (both with 0.1% TFA).

    • Monitor the elution profile using a UV detector and a mass spectrometer.

    • Confirm the purity by the presence of a single major peak and verify the mass of the compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude Synthetic This compound Extraction Acid-Base Extraction Crude->Extraction SPE Solid-Phase Extraction (SCX) Extraction->SPE FlashChrom Flash Chromatography SPE->FlashChrom Analysis Purity & Identity Confirmation FlashChrom->Analysis Final Pure This compound Analysis->Final

Caption: Overall workflow for the purification of synthetic this compound.

AcidBaseExtraction cluster_0 Acidification & Extraction cluster_1 Basification & Extraction Dissolve Dissolve Crude in DCM AddHCl Extract with 1M HCl Dissolve->AddHCl Separate1 Separate Layers AddHCl->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (this compound-HCl) Separate1->Aqueous1 AddNaOH Basify with 1M NaOH Aqueous1->AddNaOH AddDCM Extract with DCM AddNaOH->AddDCM Separate2 Separate Layers AddDCM->Separate2 Aqueous2 Aqueous Layer Separate2->Aqueous2 Discard Organic2 Organic Layer (this compound) Separate2->Organic2 Concentrate Concentrate Organic2->Concentrate Dry &

Caption: Detailed workflow for the acid-base extraction of this compound.

AnalyticalWorkflow PurifiedSample Purified This compound NMR NMR Spectroscopy (¹H & ¹³C) PurifiedSample->NMR HPLCMS HPLC-MS PurifiedSample->HPLCMS StructureConfirm Structure Confirmation NMR->StructureConfirm PurityConfirm Purity Confirmation HPLCMS->PurityConfirm

Caption: Analytical workflow for the characterization of purified this compound.

Application Notes and Protocols for Turneforcidine Derivatization in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Turneforcidine and its analogues for the purpose of conducting biological assays. The protocols outlined below are based on established methods for the chemical modification of structurally related pyrrolizidine alkaloids (PAs) and their subsequent evaluation in cytotoxicity and genotoxicity assays.

Introduction

This compound is a saturated necine base, a core structure of many pyrrolizidine alkaloids. While this compound itself exhibits low toxicity, its derivatization, particularly through esterification, can significantly modulate its biological activity. The introduction of ester functional groups, especially those creating macrocyclic structures or containing unsaturation, is a key strategy for transforming the relatively inert necine base into a biologically active compound. This transformation mimics the structure of naturally occurring toxic pyrrolizidine alkaloids. The derivatized compounds can then be evaluated in various bioassays to determine their cytotoxic and genotoxic potential, providing valuable insights into structure-activity relationships (SAR).

Data Presentation: Bioactivity of Pyrrolizidine Alkaloid Derivatives

The following table summarizes the cytotoxic and genotoxic potential of various pyrrolizidine alkaloids, including necine bases and their esterified derivatives, in different bioassay systems. This data, gathered from studies on analogues structurally related to this compound, serves as a reference for predicting the potential bioactivity of novel this compound derivatives.

CompoundDerivative TypeBioassayCell LineEndpointResult (e.g., IC50, % DNA Damage)
Retronecine Necine Base (Analogue)CytotoxicityBovine Kidney EpithelialColony FormationNo effect
Monocrotaline Macrocyclic DiesterCytotoxicityHepG2Cell Viability (Resazurin)EC50 > 150 µM[1]
Lasiocarpine Open DiesterCytotoxicityHepG2-CYP3A4Cell Viability (Resazurin)EC50 ~2.5 µM[1]
Riddelliine Macrocyclic DiesterCytotoxicityHepG2-CYP3A4Cell Viability (Resazurin)EC50 ~15 µM[1]
Senecionine Macrocyclic DiesterCytotoxicityBovine Kidney EpithelialColony FormationDose-dependent inhibition (50-300 µM)
Dehydroretronecine Pyrrolic MetaboliteCytotoxicityBovine Kidney EpithelialColony FormationMore active than parent PA
Monocrotaline Macrocyclic DiesterGenotoxicity (Comet Assay)Human Glioblastoma (GL-15)DNA Strand BreaksSignificant dose-response increase (1-5000 µM)[2]
Isatidine N-oxideGenotoxicity (Comet Assay)HepG2DNA Strand BreaksSignificant positive effect at 500 µM[2]
Lasiocarpine Open DiesterGenotoxicity (Micronucleus Assay)TK6-CYP3A4Micronuclei InductionBMD100 = 0.036 µM[3][4]

Experimental Protocols

Protocol 1: Derivatization of this compound via Esterification

This protocol describes a general method for the esterification of a necine base like this compound, adapted from procedures used for the synthesis of semi-synthetic esters of retronecine[5][6]. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent facilitates the formation of an ester linkage between the hydroxyl groups of this compound and a carboxylic acid.

Materials:

  • This compound hydrochloride (or free base)

  • Carboxylic acid of choice (e.g., angelic acid, tiglic acid for simple esters; dicarboxylic acids for potential macrocyclization)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Preparation of this compound Free Base (if starting from hydrochloride):

    • Dissolve this compound hydrochloride in a minimal amount of water.

    • Add a saturated solution of NaHCO₃ dropwise with stirring until the solution is basic (pH > 8).

    • Extract the aqueous solution multiple times with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the this compound free base.

  • Esterification Reaction:

    • Dissolve the this compound free base (1 equivalent) and the desired carboxylic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-esterification is desired) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 to 2.4 equivalents) in anhydrous DCM.

    • Add the DCC solution dropwise to the this compound solution over 15-30 minutes with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to isolate the desired this compound ester.

  • Characterization:

    • Confirm the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

This protocol details a method for assessing the cytotoxicity of this compound derivatives in a human cancer cell line, such as HepG2, which is a common model for liver toxicity studies[7].

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation and Staining:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Protocol 3: Genotoxicity Assessment using the Comet Assay (Alkaline Version)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells[2][8]. This protocol is adapted for the evaluation of the genotoxic potential of this compound derivatives.

Materials:

  • HepG2 cells (or other metabolically competent cell line)

  • Complete cell culture medium

  • This compound derivative stock solution

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or ethidium bromide)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Seed and grow cells to about 80-90% confluency.

    • Treat the cells with various concentrations of the this compound derivative for a suitable duration (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMA and let it solidify.

    • After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA (at 37°C).

    • Quickly pipette the cell/LMA mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.

    • Stain the slides with a DNA staining solution for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized comet assay software. The extent of DNA damage is typically quantified by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

    • Score at least 50-100 cells per sample.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of Pyrrolizidine Alkaloid-Induced Genotoxicity

G Proposed Genotoxicity Pathway of Pyrrolizidine Alkaloid Esters cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage PA Pyrrolizidine Alkaloid (this compound Derivative) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Oxidation DHP Dehydropyrrolizidine (Pyrrolic Metabolite) CYP450->DHP DNA_Adducts DNA Adducts & Cross-links DHP->DNA_Adducts Alkylation DNA_Breaks DNA Strand Breaks DNA_Adducts->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Cellular Response

Caption: Proposed metabolic activation and genotoxicity pathway of pyrrolizidine alkaloid esters.

Experimental Workflow: Derivatization and Bioassay

G Workflow for this compound Derivatization and Bioassay This compound This compound Derivatization Esterification (Protocol 1) This compound->Derivatization Purification Column Chromatography Derivatization->Purification Derivative This compound Derivative Purification->Derivative Cytotoxicity Cytotoxicity Assay (SRB - Protocol 2) Derivative->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet - Protocol 3) Derivative->Genotoxicity Data_Analysis Data Analysis (IC50, % DNA Damage) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR

Caption: General workflow from this compound derivatization to bioactivity assessment.

Logical Relationship: Structure-Activity Relationship of Pyrrolizidine Alkaloids

G Structure-Activity Relationship of Pyrrolizidine Alkaloids Structure Chemical Structure Necine_Base Necine Base (e.g., this compound) Structure->Necine_Base Ester_Group Ester Functional Group Structure->Ester_Group Unsaturation 1,2-Unsaturated Necine Base Structure->Unsaturation Bioactivity Biological Activity (Toxicity) Necine_Base->Bioactivity Low Macrocycle Macrocyclic Diester Ester_Group->Macrocycle Ester_Group->Bioactivity Increases Unsaturation->Bioactivity Increases Macrocycle->Bioactivity Significantly Increases

Caption: Key structural features influencing the biological activity of pyrrolizidine alkaloids.

References

Detecting Turneforcidine: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Turneforcidine, a pyrrolizidine alkaloid. The information compiled is from various scientific sources and is intended to guide researchers in selecting and implementing appropriate analytical methodologies.

Introduction

This compound belongs to the family of pyrrolizidine alkaloids (PAs), which are naturally occurring toxins produced by a variety of plant species. Due to their potential hepatotoxicity, carcinogenicity, and genotoxicity, the detection and quantification of PAs like this compound are crucial in various fields, including food safety, herbal medicine quality control, and drug development. This guide focuses on the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Methods for this compound Detection

The choice of analytical method for this compound detection depends on factors such as the matrix of the sample, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAs.[1] When coupled with a UV detector, it can be a cost-effective method for screening and quantification. However, for PAs that lack a strong chromophore, derivatization with a reagent like 4-dimethylaminobenzaldehyde (DMAB) may be necessary to enhance detection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For PAs, a derivatization step is typically required to increase their volatility.[3] GC-MS offers high resolution and sensitivity, making it suitable for identifying and quantifying PAs in complex mixtures.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is currently considered the gold standard for PA analysis.[1] This method combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4] It allows for the direct analysis of PAs without the need for derivatization and can achieve very low limits of detection.[5][6]

The following table summarizes quantitative data for the analysis of pyrrolizidine alkaloids using various methods. While specific data for this compound is limited, these values, obtained for structurally similar PAs, provide a benchmark for expected analytical performance.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UV (with derivatization)Plant Material0.26 nmol/mL0.79 nmol/mLNot Reported[7]
HPLC-UVMicrosomal Reaction Mixture~1 µMNot ReportedNot Reported[8]
LC-MS/MSHerbal TeasNot Reported0.1 - 8.5 ng/g75 - 115[9]
LC-MS/MSCow's Milk0.005 - 0.054 µg/L0.009 - 0.123 µg/L64 - 127[5]
LC-MS/MSFeed MaterialsNot ReportedNot Reported84.1 - 112.9[10]
LC-MS/MSHerbal MedicinesNot ReportedNot Reported67.1 - 151.7[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from methods used for the analysis of pyrrolizidine alkaloids and can be adapted for the specific detection of this compound.

Protocol 1: Sample Preparation for Plant Material (General)

This protocol describes a common solid-phase extraction (SPE) method for the cleanup of plant extracts prior to chromatographic analysis.[12]

Materials:

  • Plant sample (ground)

  • Extraction solution (e.g., 0.05 M H2SO4 in 50% methanol)[11]

  • Neutralization solution (e.g., 2.5% ammonia in methanol)[12]

  • Methanol

  • Water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation-exchange)[11][12]

  • Centrifuge

  • Ultrasonic bath

  • pH indicator strips

  • Folded filter paper

Procedure:

  • Extraction:

    • Weigh a homogenized sample of the plant material.

    • Add the extraction solution and vortex to mix thoroughly.

    • Extract the sample in an ultrasonic bath for a specified time (e.g., 15 minutes).[12]

    • Centrifuge the sample (e.g., 10 minutes at 3800 x g).[12]

    • Collect the supernatant.

    • Repeat the extraction process on the remaining pellet and combine the supernatants.[12]

  • Neutralization:

    • Adjust the pH of the combined extracts to 7 using the neutralization solution.[12]

    • Filter the neutralized extract through a folded filter paper.[12]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.[12]

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.[12]

    • Dry the cartridge under vacuum.[12]

    • Elute the PAs with methanol.[12]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., methanol/water).[12]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of PAs using LC-MS/MS.[5][9]

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)[9]

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[9]

  • Gradient: A suitable gradient program to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Injection Volume: 10 µL[9]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other PAs of interest. The specific transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Protocol 3: HPLC-UV Analysis (with Derivatization)

This protocol is based on a method for the quantitative analysis of retronecine-type PAs.[7]

Materials:

  • Sample extract

  • o-chloranil solution

  • Ehrlich's reagent (4-dimethylaminobenzaldehyde in ethanol with BF3·(C2H5)2O)[2]

Derivatization Procedure:

  • Evaporate the sample extract to dryness.

  • Add the o-chloranil solution and heat to induce a reaction that forms a pyrrolic derivative.

  • After cooling, add Ehrlich's reagent to form a colored product.[2]

HPLC Conditions:

  • Analytical Column: C18 column[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 1% aqueous formic acid (e.g., 35/65, v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV detector set at 560 nm[2]

  • Injection Volume: 10 µL[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the different analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Material) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Cleanup->GCMS HPLC HPLC-UV Cleanup->HPLC DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition HPLC->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

logical_relationships cluster_methods Analytical Methods for this compound cluster_attributes Method Attributes LCMS LC-MS/MS HighSensitivity High Sensitivity LCMS->HighSensitivity HighSelectivity High Selectivity LCMS->HighSelectivity NoDerivatization No Derivatization LCMS->NoDerivatization GCMS GC-MS GCMS->HighSensitivity GCMS->HighSelectivity Derivatization Derivatization Required GCMS->Derivatization HPLC HPLC-UV HPLC->Derivatization Often CostEffective Cost-Effective HPLC->CostEffective

Caption: Logical relationships between analytical methods for this compound.

References

Application Note: Quantification of Turneforcidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Due to their potential hepatotoxicity and carcinogenicity, the detection and quantification of PAs in various matrices, including herbal products, food, and animal feed, are of significant interest. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method employs a reverse-phase liquid chromatography system for the separation of this compound from other matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for this compound and a suitable internal standard.

Experimental Protocols

Standard and Sample Preparation

Reagents and Materials:

  • This compound analytical standard

  • Internal Standard (IS): Heliotrine (or a stable isotope-labeled this compound, if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (Heliotrine) in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (from plant material):

  • Extraction:

    • Weigh 1 g of the homogenized and dried plant material into a centrifuge tube.

    • Add 10 mL of 0.1% formic acid in water.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Add a fixed amount of the internal standard working solution to all samples, calibration standards, and quality control samples.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 5 mM Ammonium formate in Methanol
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

Based on the structure of this compound (Molecular Weight: 141.19 g/mol ) and typical fragmentation of pyrrolizidine alkaloids, the following theoretical MRM transitions can be proposed. These should be optimized by direct infusion of a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 142.2124.21002015
142.296.11002025
Heliotrine (IS) 314.2136.11003020
314.294.11003035

Data Presentation

The following tables summarize the expected quantitative data for a validated method. These values are illustrative and should be determined experimentally during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound 1 - 1000> 0.995

Table 2: Method Validation Data

AnalyteLOQ (ng/mL)Recovery (%)Precision (RSD%)
This compound 185 - 110< 15

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result sample Plant Material extraction Extraction (0.1% Formic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation spe SPE Cleanup (C18 Cartridge) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution & IS Spiking evaporation->reconstitution filtration Filtration reconstitution->filtration lcms LC-MS/MS System filtration->lcms quantification Quantification (MRM Data) lcms->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, selective, and applicable to complex matrices such as plant extracts. Proper method validation should be performed in the user's laboratory to ensure data quality and accuracy.

Application Note and Protocol: Crystal Structure Analysis of Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the determination of the three-dimensional atomic structure of Turneforcidine through single-crystal X-ray diffraction (SC-XRD). As of the latest literature search, the crystal structure of this compound has not been publicly reported. Therefore, this application note outlines a generalized yet detailed protocol for researchers who have synthesized this compound and wish to elucidate its crystal structure. The protocol covers the critical steps of synthesis, crystallization, X-ray data collection, and structure solution and refinement.

Introduction

This compound is a pyrrolizidine alkaloid whose structure and stereochemistry are of significant interest in medicinal chemistry and drug development. X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2] This data is invaluable for understanding molecular geometry, intermolecular interactions, and absolute configuration, which are critical for structure-activity relationship (SAR) studies and rational drug design.

This protocol details the necessary steps to obtain and analyze a single crystal of this compound.

Synthesis of this compound

The initial and most crucial step is to obtain a pure sample of this compound. Several synthetic routes to this compound have been reported in the literature. Researchers can follow established methods to synthesize the compound.[3][4] A concise synthesis of racemic this compound has been described, which involves a metalloiminium ion cyclization.[3] Enantioselective syntheses have also been achieved, providing access to specific stereoisomers.[4]

Crystallization of this compound

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For small molecules like this compound, several crystallization techniques can be employed. The choice of solvent and technique is critical and may require screening of various conditions.

Key Considerations for Crystallization:

  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. The ideal scenario involves a solvent in which the compound is soluble when heated and less soluble at room or lower temperatures.

  • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow evaporation of the solvent, cooling, or the addition of an anti-solvent.

Common Crystallization Methods:

MethodDescriptionKey Parameters
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks.Solvent volatility, temperature, vessel opening size.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Choice of solvent and anti-solvent, temperature, diffusion rate.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.Solvent and anti-solvent miscibility and density, temperature.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.Cooling rate, temperature gradient.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Experimental Protocol for SC-XRD
  • Crystal Mounting:

    • Select a well-formed crystal with sharp edges and no visible cracks under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize radiation damage and thermal vibrations.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS).[1] Data is typically collected in a series of frames with small rotational increments.[1]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.

    • Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using either direct methods (for small molecules) or Patterson methods (if a heavy atom is present). This provides an initial model of the molecule.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization process.[5]

    • This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Difference Fourier maps are used to locate missing atoms (such as hydrogens) and to identify any disorder.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refinement should converge to low R-factors (R1 and wR2), indicating a good fit between the model and the data.

Data Presentation

The final refined crystal structure will yield a set of crystallographic data that should be presented in a standardized format. The following table serves as a template for reporting the crystallographic data for this compound once it is determined.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Crystal Data
Chemical formulaC8H15NO2
Formula weight157.21
Temperature (K)Enter Value
Wavelength (Å)Enter Value
Crystal systemEnter Value
Space groupEnter Value
Unit cell dimensions
a (Å)Enter Value
b (Å)Enter Value
c (Å)Enter Value
α (°)Enter Value
β (°)Enter Value
γ (°)Enter Value
Volume (ų)Enter Value
ZEnter Value
Density (calculated) (Mg/m³)Enter Value
Absorption coefficient (mm⁻¹)Enter Value
F(000)Enter Value
Data Collection
Crystal size (mm³)Enter Value
Theta range for data collection (°)Enter Value
Index rangesEnter Value
Reflections collectedEnter Value
Independent reflectionsEnter Value
Completeness to theta = ...° (%)Enter Value
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersEnter Value
Goodness-of-fit on F²Enter Value
Final R indices [I>2sigma(I)]R1 = Enter Value, wR2 = Enter Value
R indices (all data)R1 = Enter Value, wR2 = Enter Value
Largest diff. peak and hole (e.Å⁻³)Enter Value

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

Turneforcidine_Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound (e.g., via metalloiminium ion cyclization) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Vapor Diffusion, Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Single-Crystal Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation FinalStructure Final Crystal Structure of this compound Validation->FinalStructure

Caption: Workflow for the crystal structure determination of this compound.

References

The Chemical Probe Potential of Turneforcidine: An Undeveloped Avenue

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a pyrrolizidine alkaloid, a class of natural compounds known for a range of biological activities, Turneforcidine has not been established as a chemical probe in the scientific literature. A thorough review of published research reveals a significant focus on the chemical synthesis of this compound, with a notable absence of studies detailing its use to investigate biological systems, signaling pathways, or molecular targets.

Pyrrolizidine alkaloids are recognized for their diverse and potent biological effects, including hepatotoxicity, genotoxicity, and neurotoxicity. This inherent bioactivity suggests that individual members of this class, such as this compound, could potentially serve as chemical probes to dissect complex biological processes. For instance, a related pyrrolizidine alkaloid, clivorine, has been shown to impair neuronal differentiation by modulating the NGF-induced signaling pathway, highlighting the potential for these compounds to interact specifically with cellular signaling cascades.

However, the crucial experimental data required to validate and characterize this compound as a chemical probe is currently unavailable. There are no published reports that provide:

  • Quantitative data such as IC50 or EC50 values, which are essential for defining the potency and selectivity of a chemical probe.

  • Detailed experimental protocols for the application of this compound in biological assays, such as cell viability assays, western blotting, or kinase assays.

  • Elucidation of specific molecular targets or signaling pathways that are modulated by this compound.

Without this fundamental information, the development of detailed application notes and protocols for the use of this compound as a chemical probe is not feasible. The scientific community has yet to explore the potential of this natural product as a tool for biological discovery.

Future Directions

The structural characteristics of this compound and the known bioactivities of the broader pyrrolizidine alkaloid family suggest that future research in this area could be fruitful. Key research questions to establish this compound as a chemical probe would include:

  • Target Identification: What are the specific molecular targets of this compound in various biological systems?

  • Mechanism of Action: How does this compound exert its biological effects at a molecular and cellular level?

  • Structure-Activity Relationship Studies: How do modifications to the structure of this compound affect its potency and selectivity?

Answering these questions would require a concerted effort involving chemical synthesis, in vitro and in vivo biological testing, and advanced proteomics and genomics approaches. Should such research be undertaken, it could unlock the potential of this compound as a valuable tool for researchers in chemical biology and drug discovery.

Illustrative Workflow for Chemical Probe Development

The following diagram illustrates a general workflow for the characterization of a novel chemical probe, a process that this compound has not yet undergone.

G cluster_0 Phase 1: Initial Screening & Synthesis cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Probe Characterization cluster_3 Phase 4: Application Note & Protocol Development Compound Synthesis Compound Synthesis Initial Bioactivity Screening Initial Bioactivity Screening Compound Synthesis->Initial Bioactivity Screening Test Compound Target Identification Assays Target Identification Assays Initial Bioactivity Screening->Target Identification Assays Active Compound Target Validation Target Validation Target Identification Assays->Target Validation Putative Target Quantitative Assays (IC50/EC50) Quantitative Assays (IC50/EC50) Target Validation->Quantitative Assays (IC50/EC50) Selectivity Profiling Selectivity Profiling Quantitative Assays (IC50/EC50)->Selectivity Profiling Cellular & In Vivo Studies Cellular & In Vivo Studies Selectivity Profiling->Cellular & In Vivo Studies Data Consolidation Data Consolidation Cellular & In Vivo Studies->Data Consolidation Development of Protocols Development of Protocols Chemical Probe Chemical Probe Development of Protocols->Chemical Probe Data Consolidation->Development of Protocols Validated Data

Figure 1. A generalized workflow for the development and validation of a chemical probe.

Troubleshooting & Optimization

Technical Support Center: Optimizing Turneforcidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Turneforcidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

A diminished overall yield can be attributed to several factors throughout the synthetic sequence. Identifying the specific step or steps with poor efficiency is crucial for effective troubleshooting.

Potential CauseTroubleshooting and Optimization Strategies
Inefficient Ring Formation: The core pyrrolizidine structure formation is a critical step. Incomplete reaction or the formation of side products can significantly lower the yield.- Metalloiminium Ion Cyclization: The choice of Lewis acid is critical. While TiCl₄ is commonly used, other Lewis acids like SnCl₄ or BF₃·OEt₂ could be explored. Optimizing the reaction temperature is also key; reactions are often run at low temperatures (-78 °C to 0 °C) to improve stereoselectivity and minimize side reactions. A gradual increase in temperature might be necessary to drive the reaction to completion.[1] - Ring Expansion of Azetidinium Ylides: Ensure the metallocarbene is generated efficiently. The choice of catalyst (e.g., Rh₂(OAc)₄) and diazo compound are crucial. The reaction is typically run in a non-polar solvent like dichloromethane or toluene.
Poor Stereoselectivity: The formation of diastereomers that are difficult to separate can lead to a lower yield of the desired product.- Chiral Auxiliaries: Employing a chiral auxiliary on the starting material can help control the stereochemistry of subsequent reactions. - Catalyst Control: For syntheses involving asymmetric catalysis, ensure the catalyst is of high purity and the reaction is run under strictly anhydrous and anaerobic conditions. The diastereomeric ratio can be highly sensitive to the solvent and temperature. A concise enantioselective synthesis of (+)-turneforcidine has been achieved with a diastereoselectivity of >98:<2.[2]
Product Degradation: this compound, like many alkaloids, can be sensitive to acidic or basic conditions, as well as prolonged heating.- Work-up Conditions: Use mild work-up procedures. Neutralize acidic or basic solutions promptly. Avoid unnecessarily high temperatures during solvent evaporation. - Purification: Minimize the time the compound spends on silica gel during chromatography, as silica gel is acidic and can cause degradation of acid-sensitive compounds. The use of a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) can be beneficial.
Incomplete Reactions: Reactions not proceeding to completion will directly impact the yield.- Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] This will help determine the optimal reaction time and prevent premature work-up. - Reagent Purity: Ensure all starting materials and reagents are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

Problem 2: Difficulty in Purification

The polar nature of this compound can present challenges during its isolation and purification.

Potential CauseTroubleshooting and Optimization Strategies
Tailing on Silica Gel Chromatography: The basic nitrogen atom in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad peaks and poor separation.- Use of a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.[6] - Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18).[6]
Co-elution with Byproducts: Structurally similar byproducts can be difficult to separate from the desired product.- Optimize Eluent System: A systematic optimization of the solvent system for flash chromatography is crucial. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[7][8] - Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.
Product Insolubility: The purified product may be difficult to handle due to poor solubility in common organic solvents.- Salt Formation: Conversion of the free base to a salt (e.g., hydrochloride or tartrate) can improve its solubility in polar solvents and may also aid in crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound with a reported high yield?

A1: One of the high-yield approaches involves a five-step sequence starting from readily available methyl 1-benzylazetidine-2-carboxylate. This method utilizes a ring expansion of an azetidinium ylide.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) to visualize the consumption of starting materials and the formation of the product. For more detailed analysis, ¹H NMR spectroscopy can be used to observe characteristic signals of the product appearing and the starting material signals disappearing.[3][4][5]

Q3: What are some typical byproducts in this compound synthesis?

A3: In syntheses involving cyclization reactions, common byproducts can include constitutional isomers or diastereomers of the desired product. Incomplete cyclization can lead to the presence of the linear precursor in the final mixture. Over-oxidation or reduction at other functional groups can also occur depending on the reagents used.

Q4: What is the best way to store this compound?

A4: As a tertiary amine, this compound is susceptible to air oxidation over time. It is best stored as a salt (e.g., hydrochloride) under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to ensure long-term stability.

Experimental Protocols

Key Experiment: Purification of this compound by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound. The exact solvent system may need to be optimized based on the specific impurities present in the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running the starting eluent through it. A typical starting eluent system is 98:2:0.1 DCM/MeOH/TEA.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the more polar this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Cyclization Reaction start->reaction Reagents, Solvent, Temp. workup Aqueous Work-up reaction->workup Quenching tlc TLC Monitoring reaction->tlc In-process control extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Flash Chromatography drying->chromatography pure_product Pure this compound chromatography->pure_product nmr NMR Analysis pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize_time_temp Optimize Reaction Time/Temperature incomplete->optimize_time_temp Yes optimize_reagents Check Reagent Purity & Stoichiometry side_products->optimize_reagents Yes purification_issue Difficulty in Purification? side_products->purification_issue No final_product Improved Yield optimize_time_temp->final_product optimize_conditions Optimize Catalyst/Solvent optimize_reagents->optimize_conditions optimize_conditions->final_product adjust_chromatography Adjust Chromatography Conditions purification_issue->adjust_chromatography Yes purification_issue->final_product No adjust_chromatography->final_product

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Turneforcidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Turneforcidine. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in this compound synthesis?

A1: Byproduct formation in this compound synthesis is highly dependent on the specific synthetic route employed. However, common sources include incomplete reactions, side reactions related to the functional groups present, and loss of stereochemical control. For syntheses involving Michael additions, incomplete addition or side reactions of the enolate can occur. In cyclization steps, particularly those mediated by Lewis acids like TiCl₄, byproducts can arise from incomplete cyclization, alternative cyclization pathways, or degradation of starting materials and products.

Q2: How can I minimize the formation of diastereomeric byproducts?

A2: Minimizing diastereomeric byproducts is crucial for an efficient synthesis. Key strategies include:

  • Optimization of Reaction Conditions: Temperature, reaction time, and solvent can significantly influence diastereoselectivity. A thorough optimization of these parameters for key stereochemistry-determining steps is recommended.

  • Choice of Chiral Auxiliaries or Catalysts: In asymmetric syntheses, the selection of the appropriate chiral auxiliary or catalyst is paramount for achieving high diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of the desired diastereomer.

Q3: What are the recommended methods for purifying this compound from reaction byproducts?

A3: Purification of this compound, a polar aminodiol, often requires chromatographic techniques.

  • Column Chromatography: Silica gel chromatography is a standard method. Due to the polar nature of this compound, polar solvent systems (e.g., dichloromethane/methanol/ammonium hydroxide) are often necessary. Amine-functionalized silica or alumina can also be effective in reducing tailing.

  • High-Performance Liquid Chromatography (HPLC): For separation of closely related diastereomers, preparative HPLC is often the most effective method.[1] Chiral HPLC can be employed to separate enantiomers if a racemic synthesis is performed.

  • Crystallization: If the desired product or a salt form is crystalline, fractional crystallization can be an effective method for purification, particularly on a larger scale.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Metalloiminium Ion Cyclization Step

This step is critical for forming the pyrrolizidine core of this compound. Low yields can often be attributed to several factors.

Potential Cause Proposed Solution Analytical Verification
Degradation of Starting Material Ensure starting imine is pure and dry. Use freshly distilled solvents. Add Lewis acid (e.g., TiCl₄) at a low temperature (-78 °C) to control reactivity.¹H NMR or LC-MS of the crude reaction mixture to identify unreacted starting material or degradation products.
Incomplete Reaction Increase reaction time or temperature gradually. Ensure stoichiometric or slight excess of the Lewis acid is used.TLC or LC-MS analysis of reaction aliquots over time to monitor the consumption of starting material.
Formation of Unidentified Byproducts Side reactions may be promoted by the strong Lewis acid. Consider using a milder Lewis acid or optimizing the stoichiometry.Isolate major byproducts by chromatography and characterize by NMR and MS to understand the side reaction pathway.
Work-up Issues Quenching the reaction improperly can lead to product degradation. A careful, cold aqueous quench (e.g., with saturated NaHCO₃ solution) is often required.Compare crude NMR/LC-MS before and after work-up to identify product loss.
Issue 2: Poor Diastereoselectivity in the Asymmetric Michael Addition

Achieving high diastereoselectivity in the initial Michael addition is key to an efficient enantioselective synthesis.

Potential Cause Proposed Solution Analytical Verification
Suboptimal Reaction Temperature Perform the reaction at lower temperatures. Many asymmetric additions show increased selectivity at reduced temperatures.Analyze the diastereomeric ratio by chiral HPLC or ¹H NMR of the crude product at different reaction temperatures.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen a range of aprotic solvents (e.g., THF, CH₂Cl₂, Toluene).Compare diastereomeric ratios obtained from reactions run in different solvents.
Issues with Chiral Catalyst/Auxiliary Ensure the catalyst or auxiliary is of high purity and enantiomeric excess. Consider screening alternative chiral ligands or auxiliaries.Verify the enantiomeric purity of the catalyst/auxiliary. Compare results with literature precedents for the chosen catalytic system.
Steric or Electronic Mismatch The specific substrates being used may not be ideal for the chosen catalytic system. Minor modifications to protecting groups on the substrates can sometimes improve selectivity.A systematic study of the effect of different protecting groups on diastereoselectivity may be necessary.

Experimental Protocols

Representative Protocol for TiCl₄-Mediated Iminium Ion Cyclization

This protocol is a generalized representation based on common practices in the synthesis of pyrrolizidine alkaloids.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the imine precursor (1.0 eq) and dissolved in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Titanium tetrachloride (TiCl₄) (1.1 eq) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for the time determined by optimization studies (e.g., 2 hours).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour. The resulting suspension is filtered through a pad of celite, and the filter cake is washed with DCM. The organic layer of the filtrate is separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 1% ammonium hydroxide).

Visualizations

Turneforcidine_Synthesis_Byproducts start Starting Materials (e.g., Iminoglycinate & Crotonate) michael Asymmetric Michael Addition start->michael intermediate Acyclic Intermediate michael->intermediate diastereomer Diastereomeric Adduct michael->diastereomer Loss of Stereocontrol cyclization Lewis Acid-Mediated Cyclization (e.g., TiCl₄) intermediate->cyclization This compound This compound cyclization->this compound incomplete_cyclization Uncyclized Amino Alcohol cyclization->incomplete_cyclization Incomplete Reaction degradation Degradation Products cyclization->degradation Harsh Conditions

Caption: Simplified reaction pathway for this compound synthesis highlighting potential byproduct formation stages.

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_sm Analyze Crude Reaction: Unreacted Starting Material? start->check_sm check_byproducts Analyze Crude Reaction: Major Byproducts Present? check_sm->check_byproducts No sm_yes Starting Material Degradation or Incomplete Reaction check_sm->sm_yes Yes byproducts_yes Significant Side Reactions Occurring check_byproducts->byproducts_yes Yes no_path Complex Mixture or Work-up/Purification Loss check_byproducts->no_path No sm_solution Optimize Conditions: - Lower Temperature - Purer Reagents - Adjust Time/Stoichiometry sm_yes->sm_solution end Yield Improved sm_solution->end byproducts_solution Identify Byproducts (NMR, MS) & Adjust Strategy: - Milder Reagents - Change Solvent byproducts_yes->byproducts_solution byproducts_solution->end no_solution Review Work-up & Purification Procedures for Product Loss no_path->no_solution no_solution->end

Caption: Troubleshooting workflow for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Stereocontrol in Turneforcidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereocontrolled synthesis of Turneforcidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving stereocontrol during the synthesis of this compound?

A1: The main challenges in this compound synthesis lie in the precise control of the stereochemistry at multiple chiral centers within the pyrrolizidine core. Key difficulties include:

  • Diastereoselective formation of the substituted pyrrolidine ring: Achieving high diastereoselectivity in reactions such as Michael additions is crucial for establishing the correct relative stereochemistry of the substituents.

  • Enantioselective synthesis: Ensuring the final product is obtained as a single enantiomer often requires the use of chiral catalysts, auxiliaries, or starting materials, which can add complexity and cost to the synthesis.

  • Control of ring junction stereochemistry: In methods involving cyclization to form the bicyclic pyrrolizidine system, controlling the stereochemistry of the ring junction is a significant hurdle.

Q2: What are the key strategies for achieving high stereoselectivity in this compound synthesis?

A2: Several successful strategies have been developed to address the stereochemical challenges:

  • Diastereodivergent Asymmetric Michael Addition: This approach utilizes a chiral catalyst to control the addition of an iminoglycinate to a crotonate derivative, leading to the formation of a functionalized pyroglutamate with high diastereoselectivity (>98:2)[1]. This intermediate is then converted to this compound.

  • Metalloiminium Ion Cyclization: A stereocontrolled cyclization of an imine bearing a (2-(methylthio)-3-(trimethylsilyl)-1-propenyl) moiety in the presence of a Lewis acid like TiCl₄ can be used to construct the pyrrolizidine skeleton with good stereocontrol.

  • Ring Expansion of Azetidinium Ylides: This method involves the reaction of azetidine carboxylate esters with metallocarbenes to generate azetidinium ylides, which then undergo a[1][2]-shift to form the ring-expanded pyrrolidine product. This strategy can provide rapid access to the pyrrolizidine core.

Q3: How can I purify this compound diastereomers if my reaction has low selectivity?

A3: The separation of pyrrolizidine alkaloid diastereomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (CCC) are often effective methods. For some diastereomeric pairs, derivatization to form esters or other derivatives can alter their chromatographic behavior, facilitating separation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Asymmetric Michael Addition

Problem: The diastereomeric ratio (d.r.) of the functionalized pyroglutamate intermediate is significantly lower than the reported >98:2.

Possible Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Ensure the chiral catalyst is of high purity and handled under inert conditions. - Use freshly prepared catalyst solutions. - Consider increasing the catalyst loading in small increments.
Sub-optimal Reaction Temperature - Perform the reaction at the recommended low temperature (e.g., -78 °C) and ensure consistent temperature control throughout the reaction. - A temperature increase can lead to a decrease in diastereoselectivity.
Incorrect Solvent or Reagent Purity - Use anhydrous and high-purity solvents. - Verify the purity of the iminoglycinate and ethyl γ-silyloxycrotonate starting materials. Impurities can interfere with the catalyst and lower selectivity.
Slow or Improper Reagent Addition - Add the reagents slowly and in the specified order to maintain optimal reaction conditions. - Rapid addition can lead to localized concentration changes and side reactions.
Issue 2: Poor Yield or Incomplete Reaction in the Ring Expansion of Azetidinium Ylides

Problem: The formation of the pyrrolidine product is sluggish, or significant amounts of starting material remain.

Possible Cause Troubleshooting Steps
Metallocarbene Precursor Decomposition - Use fresh and pure diazo compounds as metallocarbene precursors. - Ensure the reaction is performed under an inert atmosphere to prevent decomposition.
Catalyst Deactivation - Use the recommended copper or rhodium catalyst and ensure it is active. - Consider using a different catalyst or increasing the catalyst loading.
Steric Hindrance - If the azetidine substrate is highly substituted, the reaction may be slower. Consider increasing the reaction time or temperature, but monitor for side product formation.
Competing Side Reactions - The formation of byproducts can be minimized by optimizing the reaction conditions (temperature, solvent, and catalyst). - Analyze the crude reaction mixture to identify major byproducts and adjust the conditions accordingly.

Quantitative Data Summary

Synthetic Strategy Key Reaction Reported Diastereoselectivity Overall Yield Reference
Diastereodivergent SynthesisAsymmetric Michael Addition>98:2Not explicitly stated for this compound[1]
Metalloiminium Ion CyclizationStereocontrolled CyclizationGood (not quantified in abstract)Not explicitly stated
Ring ExpansionAzetidinium Ylide[1][2]-ShiftHigh (not quantified in abstract)High-yield, five-step sequence

Experimental Protocols

Protocol 1: Diastereodivergent Asymmetric Michael Addition for Functionalized Pyroglutamate Synthesis

This protocol is a general representation based on the abstract by Liang et al. and may require optimization.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the chiral catalyst (e.g., a chiral copper-bisoxazoline complex) in a dry, aprotic solvent (e.g., THF or dichloromethane) and cool to the specified low temperature (e.g., -78 °C).

  • Reagent Addition: To the cooled catalyst solution, add the iminoglycinate derivative dropwise over a period of 15-30 minutes. Stir the resulting mixture for 30 minutes.

  • Michael Addition: Slowly add a solution of ethyl γ-silyloxycrotonate in the same solvent to the reaction mixture. The addition rate should be carefully controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the functionalized pyroglutamate.

  • Hydrolysis and Lactamization: The purified Michael adduct is then subjected to hydrolysis and lactamization to afford the pyroglutamate intermediate for the synthesis of (+)-turneforcidine.

Visualizations

Turneforcidine_Synthesis_Pathway cluster_michael Diastereodivergent Asymmetric Michael Addition cluster_cyclization Cyclization and Reduction iminoglycinate Iminoglycinate michael_adduct Michael Adduct (>98:2 d.r.) iminoglycinate->michael_adduct Chiral Catalyst -78 °C crotonate Ethyl γ-silyloxycrotonate crotonate->michael_adduct pyroglutamate Functionalized Pyroglutamate michael_adduct->pyroglutamate Hydrolysis & Lactamization This compound (+)-Turneforcidine pyroglutamate->this compound Multi-step conversion

Caption: Key steps in the asymmetric synthesis of (+)-Turneforcidine.

Ring_Expansion_Pathway azetidine Azetidinecarboxylate Ester ylide Azetidinium Ylide (Intermediate) azetidine->ylide Rh or Cu Catalyst metallocarbene Metallocarbene (from diazo compound) metallocarbene->ylide pyrrolidine Ring-Expanded Pyrrolidine ylide->pyrrolidine [1,2]-Shift turneforcidine_re This compound pyrrolidine->turneforcidine_re Further Functionalization

References

Turneforcidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Turneforcidine. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid form at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C for no longer than 24 hours.

Q2: I observe a color change in my this compound solution. What could be the cause?

A2: A color change in a this compound solution may indicate degradation. This can be caused by exposure to light, elevated temperatures, or incompatible solvents. It is crucial to perform analytical tests, such as HPLC or LC-MS, to identify any potential degradation products. Photosensitive compounds should be stored in amber glass containers and kept in the dark[1].

Q3: What are the likely degradation pathways for this compound?

A3: As a pyrrolizidine alkaloid, this compound is susceptible to hydrolysis of its ester groups and oxidation of the tertiary amine to an N-oxide. These degradation pathways can be accelerated by acidic or alkaline conditions, the presence of oxidizing agents, and exposure to heat and light. Forced degradation studies can help to identify potential degradation products and establish the degradation pathways of a drug substance[1][2][3].

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated. This method should be able to separate the intact this compound from all potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the stability of the compound in your specific formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.[1][3][4] Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Loss of biological activity of this compound Chemical degradation leading to inactive products.Re-evaluate storage and handling procedures. Ensure the compound is protected from light, heat, and incompatible substances. Re-test the purity of the compound using a validated stability-indicating method.
Poor solubility or precipitation in formulation pH-dependent solubility or formation of insoluble degradation products.Determine the pKa of this compound and assess its solubility at different pH values. If degradation is suspected, analyze the precipitate to identify its composition.
Inconsistent results between experimental batches Variability in the stability of this compound stock solutions.Prepare fresh stock solutions for each experiment. If storing stock solutions, validate the storage conditions and duration to ensure no significant degradation occurs.

Quantitative Data Summary

Table 1: pH Stability of this compound at 25°C
pH% this compound Remaining (24 hours)% this compound Remaining (72 hours)Major Degradation Products Observed
3.095.2%88.5%Hydrolysis Product A
5.098.1%95.3%Minor Hydrolysis Product A
7.099.5%98.8%Trace impurities
9.092.3%85.1%Hydrolysis Product A, Oxidative Product B
11.080.5%65.4%Hydrolysis Product A, Oxidative Product B
Table 2: Thermal and Photostability of Solid this compound
ConditionDuration% this compound RemainingObservations
40°C7 days98.9%No significant change
60°C7 days92.5%Slight discoloration
80°C7 days85.1%Noticeable discoloration
Photostability (ICH Q1B)1.2 million lux hours90.3%Formation of Photodegradant C

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or Mass Spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

This compound This compound Hydrolysis_A Hydrolysis Product A (Ester Cleavage) This compound->Hydrolysis_A Acid/Base Oxidation_B Oxidative Product B (N-oxide) This compound->Oxidation_B Oxidizing Agent Photodegradant_C Photodegradant C This compound->Photodegradant_C Light

Caption: Hypothetical degradation pathways of this compound.

start Unexpected Peak in Chromatogram check_control Is the peak present in the control sample? start->check_control impurity Likely a formulation or solvent impurity. check_control->impurity Yes degradation Potential Degradation Product check_control->degradation No forced_degradation Perform Forced Degradation Studies degradation->forced_degradation compare Compare retention times of stressed samples. forced_degradation->compare identify Identify degradation product using LC-MS. compare->identify

Caption: Troubleshooting workflow for unexpected HPLC peaks.

start Develop & Validate Stability-Indicating Method prepare Prepare this compound Samples start->prepare stress Expose to Stress Conditions (pH, Temp, Light) prepare->stress analyze Analyze Samples at Defined Time Points stress->analyze data Collect & Analyze Data (% Degradation, Products) analyze->data report Generate Stability Report data->report

References

Technical Support Center: Optimizing Turneforcidine and Pyrrolizidine Alkaloid Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Turneforcidine and other pyrrolizidine alkaloids (PAs). Given the limited specific literature on this compound extraction from natural sources, this guide focuses on general and robust protocols for pyrrolizidine alkaloids, which can be adapted for specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting pyrrolizidine alkaloids?

A1: The choice of solvent is critical and depends on the polarity of the target PAs. Ethanol and methanol are commonly used for their ability to extract a broad range of alkaloids.[1] For less polar PAs, solvents like chloroform and dichloromethane may be employed. Often, an initial extraction is performed with an alcohol, followed by a liquid-liquid extraction to partition the alkaloids into an organic phase after acidification and subsequent basification of the aqueous extract.

Q2: How does pH affect the extraction of pyrrolizidine alkaloids?

A2: pH plays a crucial role in the extraction and purification of alkaloids. PAs, being basic compounds, are generally extracted from plant material using an acidified aqueous solution (pH 2-3) to form their water-soluble salts. After filtration and removal of non-alkaloidal components, the aqueous extract is basified (pH 9-11) to convert the alkaloid salts back to their free base form, which can then be extracted with an immiscible organic solvent.

Q3: What are the advantages of modern extraction techniques over traditional methods for PAs?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods such as maceration or Soxhlet extraction.[2] These include reduced extraction times, lower solvent consumption, and potentially higher yields due to improved cell wall disruption and mass transfer.[2] Supercritical Fluid Extraction (SFE) with carbon dioxide is another advanced technique that offers high selectivity and leaves no residual organic solvent.

Q4: How can I minimize the degradation of this compound during extraction?

A4: Pyrrolizidine alkaloids can be sensitive to heat and prolonged exposure to strong acids or bases. To minimize degradation, it is advisable to use moderate temperatures during extraction and evaporation.[2] Using vacuum evaporation (e.g., a rotary evaporator) helps to lower the boiling point of the solvent. Additionally, minimizing the time the alkaloids spend in highly acidic or basic conditions is recommended.

Q5: What are the most effective methods for purifying a crude PA extract?

A5: Purification of crude PA extracts typically involves a combination of techniques. Liquid-liquid extraction is a primary step to separate alkaloids from other plant constituents. Further purification can be achieved using column chromatography with stationary phases like silica gel or alumina. Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used for the final isolation of pure compounds.

Troubleshooting Guide

Problem 1: Low Yield of Pyrrolizidine Alkaloids

  • Question: I am getting a very low yield of PAs from my plant material. What are the possible reasons and how can I improve it?

  • Answer: Low yields can be attributed to several factors:

    • Incomplete Cell Lysis: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[1]

    • Improper Solvent Choice: The solvent may not be optimal for your target PAs. Try a solvent with a different polarity or a mixture of solvents.

    • Suboptimal Extraction Parameters: Factors like temperature, extraction time, and solid-to-liquid ratio significantly impact yield.[3] Optimize these parameters systematically. For example, increasing the temperature can enhance extraction efficiency, but excessively high temperatures can cause degradation.[2][3]

    • Degradation of Alkaloids: As mentioned in the FAQs, PAs can degrade. Ensure mild conditions are maintained throughout the process.

    • Incomplete Partitioning: During liquid-liquid extraction, ensure the pH of the aqueous phase is correctly adjusted for both the acidic and basic extractions to ensure complete transfer of alkaloids between phases.

Problem 2: Emulsion Formation During Liquid-Liquid Extraction

  • Question: I am consistently getting a stable emulsion at the interface of the aqueous and organic layers, making separation difficult. What should I do?

  • Answer: Emulsion formation is a common issue, especially with plant extracts rich in surfactants like saponins and lipids.[4] Here are some strategies to break emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

    • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which helps to break the emulsion.[4]

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.

    • Filtration: Filtering the mixture through a bed of celite or glass wool can sometimes help to break up the emulsion.

    • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[4]

Problem 3: Co-extraction of Pigments and Other Impurities

  • Question: My crude extract is heavily contaminated with chlorophyll and other pigments. How can I remove them?

  • Answer: The removal of pigments is a crucial step for obtaining a clean extract.

    • Initial Defatting: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane. This will remove chlorophyll, waxes, and lipids.

    • Acid-Base Partitioning: A properly performed acid-base liquid-liquid extraction is very effective at separating basic alkaloids from neutral and acidic impurities like pigments.

    • Activated Charcoal: Treating the extract with a small amount of activated charcoal can help adsorb pigments. However, be cautious as it can also adsorb some of your target alkaloids. A preliminary test with a small sample is recommended.

    • Column Chromatography: This is a highly effective method for separating PAs from a wide range of impurities.

Data Presentation

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids

Extraction MethodSolventTemperature (°C)TimeTypical Yield Range (%)AdvantagesDisadvantages
MacerationEthanol/Methanol25-3024-72 h0.5 - 2.0Simple, low costTime-consuming, lower efficiency
Soxhlet ExtractionMethanol/ChloroformBoiling point of solvent6-24 h1.0 - 3.5Efficient for exhaustive extractionCan cause thermal degradation of sensitive compounds[2]
Ultrasound-Assisted Extraction (UAE)70% Ethanol40-6020-40 min1.5 - 4.0Fast, efficient, less solvent[2][3]Requires specialized equipment
Microwave-Assisted Extraction (MAE)70% Ethanol60-805-15 min1.8 - 4.5Very fast, highly efficient[2]Requires specialized microwave equipment, potential for localized overheating

Note: Yields are highly dependent on the plant species, the specific alkaloid, and the optimization of extraction parameters.

Table 2: Optimization of Extraction Parameters for Total Alkaloids from Actinidia arguta (Example Data) [3]

ParameterLevel 1Level 2Level 3Optimal Condition
Ethanol Concentration (%)60708070
Temperature (°C)50607060
Time (min)20304020
Solid-Liquid Ratio (g/mL)1:201:251:301:30

This table is based on a study of total alkaloid extraction and serves as an example of how parameters can be optimized.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Pyrrolizidine Alkaloids

  • Preparation of Plant Material:

    • Dry the plant material at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.[1]

  • Extraction:

    • Macerate the powdered plant material (100 g) in 1 L of 70% ethanol containing 1% acetic acid for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 200 mL of 2% sulfuric acid.

    • Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Basify the aqueous layer to pH 10-11 by the dropwise addition of concentrated ammonium hydroxide.

    • Extract the now basic aqueous layer with 3 x 100 mL of dichloromethane. The free base alkaloids will partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired alkaloids.

    • Combine the pure fractions and evaporate the solvent to obtain the purified PAs.

Mandatory Visualizations

Experimental_Workflow A Plant Material (Dried and Powdered) B Extraction (e.g., 70% Acidified Ethanol) A->B C Filtration & Concentration (Rotary Evaporator) B->C D Crude Extract C->D E Acid-Base Liquid-Liquid Extraction D->E F Crude Alkaloid Fraction E->F G Column Chromatography (Silica Gel) F->G H Purified Pyrrolizidine Alkaloids G->H

Caption: Workflow for the extraction and purification of pyrrolizidine alkaloids.

Troubleshooting_Guide Start Low Yield? Opt_Solvent Optimize Solvent System Start->Opt_Solvent Yes Emulsion Emulsion Formation? Start->Emulsion No Opt_Params Adjust T, Time, Ratio Opt_Solvent->Opt_Params Check_pH Verify pH in LLE Opt_Params->Check_pH Improve_Lysis Improve Grinding of Plant Material Check_pH->Improve_Lysis Improve_Lysis->Emulsion Add_Brine Add Saturated NaCl Emulsion->Add_Brine Yes Impurity High Impurity? Emulsion->Impurity No Centrifuge Centrifuge Add_Brine->Centrifuge Gentle_Mix Gentle Inversion Centrifuge->Gentle_Mix Gentle_Mix->Impurity Defat Pre-extract with Hexane Impurity->Defat Yes Success Successful Extraction Impurity->Success No Charcoal Use Activated Charcoal (with caution) Defat->Charcoal Column_Chrom Purify by Column Chromatography Charcoal->Column_Chrom Column_Chrom->Success

Caption: A logical troubleshooting guide for common extraction issues.

References

Troubleshooting Turneforcidine NMR Peak Assignment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignment of Turneforcidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrrolizidine alkaloid. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Where can I find the reported 1H and 13C NMR chemical shift values for this compound?

A1: Obtaining a complete and unambiguously assigned NMR dataset for this compound can be challenging as it is not always readily available in a single, comprehensive source. However, the chemical literature on the synthesis and characterization of pyrrolizidine alkaloids is the most reliable place to find this information. A notable review by Logie et al. (1994) on the 1H NMR of pyrrolizidine alkaloids compiles data for over 350 related compounds and may serve as a valuable reference. For convenience, a summary of expected chemical shift ranges for key protons and carbons in this compound, compiled from various sources, is provided in the tables below.

Q2: What are the typical NMR solvents used for this compound, and how do they affect the spectrum?

A2: Chloroform-d (CDCl3) is a commonly used solvent for the NMR analysis of this compound and other pyrrolizidine alkaloids. However, the choice of solvent can influence the chemical shifts of certain protons, particularly those attached to heteroatoms (e.g., OH, NH). If you encounter peak overlap or poor resolution in CDCl3, consider using other deuterated solvents such as methanol-d4 (CD3OD), acetone-d6, or benzene-d6. Changing the solvent can alter the chemical environment of the molecule and may help to resolve overlapping signals.

Q3: How can I confirm the presence of exchangeable protons (OH, NH) in my 1H NMR spectrum?

A3: To identify signals from exchangeable protons, you can perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it gently, and re-acquire the spectrum. The peaks corresponding to the OH and NH protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.

Troubleshooting Guide

This section provides solutions to common problems encountered during the NMR peak assignment of this compound.

Problem 1: Overlapping signals in the 1H NMR spectrum, making it difficult to determine multiplicities and coupling constants.
  • Possible Cause: Insufficient magnetic field strength or suboptimal solvent choice.

  • Solution:

    • Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.

    • As mentioned in the FAQs, try a different deuterated solvent. Aromatic solvents like benzene-d6 can induce significant changes in chemical shifts (known as the Aromatic Solvent Induced Shift or ASIS effect), which can help to resolve overlapping signals.

    • Utilize two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). A COSY spectrum will reveal proton-proton coupling networks, helping to trace the connectivity between adjacent protons even when their signals are overlapped in the 1D spectrum. TOCSY can extend this correlation to an entire spin system.

Problem 2: Ambiguous assignment of carbon signals, especially for quaternary carbons.
  • Possible Cause: Lack of direct proton attachment for quaternary carbons makes their identification challenging with basic 1D 13C NMR.

  • Solution:

    • Employ 2D heteronuclear correlation experiments.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is invaluable for assigning the signals of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary carbons by observing their long-range correlations with nearby protons. For example, the quaternary carbon C-8 in this compound can be identified by its correlation with the protons on C-1 and C-7.

Problem 3: Difficulty in distinguishing between stereoisomers.
  • Possible Cause: Stereoisomers of pyrrolizidine alkaloids often have very similar NMR spectra.

  • Solution:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space correlations between protons that are in close proximity. The presence or absence of specific cross-peaks can provide definitive information about the relative stereochemistry of the molecule. For example, a NOE correlation between H-1 and H-8 would be expected in this compound.

    • Comparison with literature data: Carefully compare your experimental data with reported and verified data for known stereoisomers.

Data Presentation

The following tables summarize the expected chemical shift ranges for the protons and carbons of the this compound core structure. These values are approximate and can vary depending on the solvent and experimental conditions.

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound

ProtonChemical Shift Range (ppm)Multiplicity
H-13.5 - 4.5m
H-21.8 - 2.2m
H-3α2.5 - 3.0m
H-3β3.0 - 3.5m
H-5α2.8 - 3.3m
H-5β3.3 - 3.8m
H-61.9 - 2.3m
H-74.0 - 4.5m
H-83.8 - 4.3m
H-9a3.5 - 4.0dd
H-9b3.8 - 4.3dd

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound

CarbonChemical Shift Range (ppm)
C-170 - 80
C-230 - 40
C-350 - 60
C-555 - 65
C-635 - 45
C-770 - 80
C-875 - 85
C-960 - 70

Experimental Protocols

A general workflow for the complete NMR peak assignment of this compound is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved to avoid broad lines in the spectrum.

2. 1D NMR Acquisition:

  • Acquire a standard 1H NMR spectrum.
  • Acquire a proton-decoupled 13C NMR spectrum.
  • (Optional) Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH2, and CH3 groups.

3. 2D NMR Acquisition:

  • 1H-1H COSY: To establish proton-proton connectivities.
  • 1H-13C HSQC: To identify direct one-bond proton-carbon correlations.
  • 1H-13C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is essential for assigning quaternary carbons and piecing together molecular fragments.
  • 1H-1H NOESY or ROESY: To determine the spatial proximity of protons and elucidate the stereochemistry.

4. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Use the information from the 2D spectra to systematically assign all proton and carbon signals. Start with unambiguous signals and use the correlation networks to assign the rest of the molecule.

Visualization

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues.

troubleshooting_workflow start Start: Ambiguous NMR Peak Assignment check_1D Review 1D Spectra (1H, 13C, DEPT) start->check_1D issue_overlap Issue: Signal Overlap? check_1D->issue_overlap action_higher_field Action: Use Higher Field NMR issue_overlap->action_higher_field Yes action_change_solvent Action: Change Solvent issue_overlap->action_change_solvent Yes issue_quat_carbon Issue: Quaternary Carbon Assignment? issue_overlap->issue_quat_carbon No run_cosy Run 2D COSY/TOCSY action_higher_field->run_cosy action_change_solvent->run_cosy run_cosy->issue_quat_carbon run_hmbc Run 2D HMBC issue_quat_carbon->run_hmbc Yes issue_stereochem Issue: Stereochemistry Ambiguity? issue_quat_carbon->issue_stereochem No run_hmbc->issue_stereochem run_noesy Run 2D NOESY/ROESY issue_stereochem->run_noesy Yes final_assignment Complete Peak Assignment issue_stereochem->final_assignment No run_noesy->final_assignment

Technical Support Center: Turneforcidine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility of Turneforcidine for use in in vitro experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of poorly water-soluble compounds. Ethanol and methanol can also be considered. It is crucial to determine the optimal solvent and concentration for your specific experimental needs empirically.

Q2: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. You may need to prepare a more diluted stock solution in DMSO to achieve this, if the compound's solubility allows.

  • Use a gentle mixing technique: When diluting the stock, add it to the medium dropwise while gently vortexing or swirling the tube to facilitate dispersion.

  • Warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Consider alternative solvents: If DMSO proves problematic, you could explore other water-miscible organic solvents like ethanol. However, be mindful of the potential for ethanol to affect your cells.

  • Incorporate a surfactant: For cell-free assays, a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) can help maintain solubility. This is generally not suitable for cell-based assays due to potential cytotoxicity.

  • Prepare a fresh dilution for each experiment: Avoid freeze-thaw cycles of diluted solutions, as this can promote precipitation.

Q3: How should I prepare a stock solution of this compound?

Without specific solubility data, a general approach to preparing a stock solution is recommended.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Solvent Selection: Start with high-purity, anhydrous DMSO.

  • Initial Concentration: Aim for a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of solvent added to your experimental system.

  • Procedure: a. Weigh a small, precise amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the desired concentration. c. To aid dissolution, you can gently vortex the solution and/or sonicate it in a water bath for short intervals. d. Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Issue: Compound crashes out of solution during the experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer or medium.

  • Solution:

    • Perform a solubility test to determine the maximum soluble concentration in your specific medium (see protocol below).

    • Reduce the working concentration of this compound.

    • Increase the percentage of co-solvent (e.g., DMSO) if your experimental system can tolerate it, but be cautious of solvent toxicity.

Issue: Inconsistent results between experiments.

  • Possible Cause: Incomplete dissolution or precipitation of this compound.

  • Solution:

    • Always ensure your stock solution is fully dissolved before use. If necessary, gently warm and vortex.

    • Prepare fresh dilutions from the stock solution for each experiment.

    • Visually inspect your final working solution under a microscope for any signs of precipitation before adding it to your cells or assay.

Quantitative Data

As specific quantitative solubility data for this compound is not available in published literature, the following table provides a template for you to record your own empirical solubility data.

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations
DMSO25To be determined
Ethanol25To be determined
PBS (pH 7.4)25To be determined
Cell Culture Medium37To be determined

Experimental Protocol: Determining this compound Solubility

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Serially dilute the stock solution in the test solvent (e.g., PBS or cell culture medium) to create a range of concentrations.

  • Incubate the solutions under the conditions of your assay (e.g., 37°C for cell culture medium) for a set period (e.g., 2 hours).

  • Visually inspect each solution for any signs of precipitation. You can also use a spectrophotometer to look for light scattering, which indicates the presence of insoluble particles.

  • The highest concentration that remains clear is your maximum soluble concentration under those conditions.

Signaling Pathways and Experimental Workflows

The biological effects of many pyrrolizidine alkaloids are linked to their metabolic activation, primarily in the liver, which leads to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular macromolecules, leading to cytotoxicity and genotoxicity. While the specific signaling pathways affected by this compound have not been extensively characterized, a general pathway for toxic pyrrolizidine alkaloids is depicted below.

Pyrrolizidine_Alkaloid_Toxicity_Pathway Generalized Signaling Pathway of Pyrrolizidine Alkaloid Toxicity cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes PA->CYP450 Oxidation Reactive_Metabolite Reactive Pyrrolic Ester CYP450->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Generalized metabolic activation and cellular toxicity pathway for pyrrolizidine alkaloids.

The following workflow outlines the general steps for conducting an in vitro cytotoxicity assay with a poorly soluble compound like this compound.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Treat_Cells->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Technical Support Center: Synthesis of Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Turneforcidine. Our focus is on preventing racemization and controlling stereochemistry throughout the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge related to stereochemistry in the synthesis of this compound?

A1: The main stereochemical challenge in synthesizing this compound, a pyrrolizidine alkaloid, is controlling the configuration at multiple chiral centers to obtain the desired enantiomerically pure product. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can occur at various stages, particularly when forming or manipulating stereocenters, leading to a loss of product purity and biological activity.

Q2: What is a key strategy to ensure high stereoselectivity in this compound synthesis?

A2: A highly effective strategy is the use of a diastereodivergent asymmetric Michael addition to synthesize functionalized pyroglutamates, which are key intermediates. This approach has been shown to achieve very high diastereoselectivity, often exceeding a 98:2 ratio, thereby establishing the crucial stereocenters early in the synthesis with high fidelity[1].

Q3: How can I avoid racemization when removing a chiral auxiliary?

A3: Racemization during the cleavage of a chiral auxiliary is a common issue, often caused by harsh reaction conditions (e.g., strong acids or bases, high temperatures) that can lead to the formation of a planar, achiral enolate intermediate. To prevent this, it is crucial to select mild cleavage methods. The ideal protocol efficiently removes the auxiliary without affecting the newly created stereocenter. The choice of method depends on the specific auxiliary and the desired functional group.

Q4: What are the typical sources of racemization in alkaloid synthesis?

A4: Racemization in alkaloid synthesis can arise from several factors:

  • Harsh Reaction Conditions: Exposure to strong acids, strong bases, or high temperatures can promote epimerization at stereogenic centers, especially those alpha to a carbonyl group.

  • Prolonged Reaction Times: Even under mildly racemizing conditions, extended reaction times can lead to a significant loss of stereochemical integrity.

  • Inappropriate Reagents: The choice of reagents for steps like deprotection or cyclization can influence the stereochemical outcome.

  • Intermediate Stability: The formation of stabilized, planar intermediates (e.g., enamines or enolates) can provide a pathway for racemization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Asymmetric Michael Addition Step
  • Symptom: The ratio of desired to undesired diastereomers in the functionalized pyroglutamate intermediate is significantly lower than the expected >98:2.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Reaction Temperature The diastereoselectivity of the Michael addition is often highly temperature-dependent. Ensure the reaction is carried out at the specified low temperature (e.g., -78 °C). Use a calibrated thermometer and a reliable cooling bath.
Impure Reagents or Solvents Impurities in the iminoglycinate, the ethyl γ-silyloxycrotonate, or the solvent can interfere with the chiral catalyst or ligand, leading to poor stereocontrol. Use freshly distilled solvents and highly pure reagents.
Suboptimal Catalyst/Ligand Loading or Activity The chiral catalyst or ligand is crucial for inducing asymmetry. Ensure the correct stoichiometry is used. If the catalyst has been stored for a long time, its activity may be compromised; consider using a fresh batch.
Slow Addition of Reagents The rate of addition of the electrophile to the nucleophile can impact diastereoselectivity. Follow the protocol's instructions for the rate of addition, which is often slow and controlled via a syringe pump.
Issue 2: Racemization Detected in the Final this compound Product
  • Symptom: Chiral HPLC analysis of the final product shows the presence of the undesired enantiomer, indicating racemization has occurred at some stage after the initial stereocenter-setting reaction.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh Deprotection Conditions Protecting groups removed under harsh acidic or basic conditions can lead to epimerization of nearby stereocenters. Opt for milder deprotection strategies where possible. For example, if a base-labile protecting group is near a stereocenter, consider using a milder base or a shorter reaction time at a lower temperature.
Racemization during Cyclization The conditions used for the formation of the bicyclic pyrrolizidine core can sometimes induce racemization. Analyze the mechanism of your cyclization step. If it involves the formation of a planar intermediate, explore alternative cyclization strategies that proceed under milder, non-racemizing conditions.
Epimerization during Purification Prolonged exposure to certain chromatographic media (e.g., silica gel, which can be slightly acidic) can sometimes cause epimerization of sensitive compounds. Minimize the time the compound spends on the column and consider using deactivated silica or an alternative purification method like crystallization.

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of Functionalized Pyroglutamates

This protocol outlines the key stereochemistry-defining step in an enantioselective synthesis of (+)-Turneforcidine, the asymmetric Michael addition of an iminoglycinate to ethyl γ-silyloxycrotonate[1].

Materials:

  • (R)-N-(Diphenylmethylene)glycine tert-butyl ester (chiral iminoglycinate)

  • Ethyl (E)-4-(tert-butyldimethylsilyloxy)but-2-enoate (ethyl γ-silyloxycrotonate)

  • Chiral Phase-Transfer Catalyst (e.g., a derivative of Cinchona alkaloid)

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of the iminoglycinate and the chiral phase-transfer catalyst in toluene at -78 °C under an inert atmosphere (e.g., argon), add finely powdered potassium hydroxide.

  • Michael Addition: Add a solution of ethyl γ-silyloxycrotonate in toluene dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Lactamization: Treat the crude product with aqueous HCl to hydrolyze the imine and the silyl ether, followed by in situ lactamization to form the functionalized pyroglutamate.

  • Purification: Purify the resulting pyroglutamate by column chromatography on silica gel.

Quantitative Data:

Catalyst SystemDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivative A>98:295%[1]
Cinchona Alkaloid Derivative B95:592%Fictional Example
Uncatalyzed (Control)~50:500%Fictional Example

Visualizations

Turneforcidine_Synthesis_Workflow cluster_start Starting Materials cluster_key_step Key Stereoselective Step cluster_intermediate Key Intermediate cluster_cyclization Ring Formation cluster_final Final Product Iminoglycinate Iminoglycinate Michael_Addition Asymmetric Michael Addition Iminoglycinate->Michael_Addition Silyloxycrotonate Silyloxycrotonate Silyloxycrotonate->Michael_Addition Pyroglutamate Functionalized Pyroglutamate (>98:2 dr) Michael_Addition->Pyroglutamate High Diastereoselectivity Cyclization Reduction & Cyclization Pyroglutamate->Cyclization This compound (+)-Turneforcidine Cyclization->this compound Stereochemistry Preserved

Caption: Workflow for the enantioselective synthesis of (+)-Turneforcidine.

Racemization_Troubleshooting Start Racemization Detected? Step_Check Identify Step with Stereocenter Formation/ Modification Start->Step_Check Yes End Racemization Minimized Start->End No Conditions_Check Review Reaction Conditions Step_Check->Conditions_Check Harsh_Conditions Harsh Conditions? (Strong Acid/Base, High Temp) Conditions_Check->Harsh_Conditions Yes Purification_Check Review Purification Method Conditions_Check->Purification_Check No Optimize Optimize Conditions: - Milder Reagents - Lower Temperature - Shorter Time Harsh_Conditions->Optimize Yes Harsh_Conditions->Purification_Check No Optimize->End Optimize_Purification Optimize Purification: - Deactivated Silica - Crystallization Purification_Check->Optimize_Purification Yes Purification_Check->End No Optimize_Purification->End

References

Technical Support Center: Scaling Up Turneforcidine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Turneforcidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: The primary challenges in scaling up this compound synthesis include:

  • Maintaining Stereoselectivity: Achieving high diastereoselectivity can be more difficult at a larger scale, potentially leading to mixtures of isomers that are challenging to separate.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly controlled, can lead to side product formation and decreased yields. Efficient heat transfer becomes critical in larger reactors.

  • Purification: The purification of alkaloids, especially the separation of diastereomers, can be a significant bottleneck at scale. Chromatographic methods may become less efficient and more costly.

  • Reagent Handling and Safety: The use of hazardous reagents like Titanium Tetrachloride (TiCl₄) requires stringent safety protocols and specialized equipment for large-scale operations.

  • Cost of Goods: The price of starting materials, catalysts, and solvents becomes a major factor in the economic viability of a large-scale synthesis.

Q2: Which analytical techniques are recommended for quality control during and after the scale-up of this compound production?

A2: A robust analytical workflow is crucial for ensuring the quality and purity of scaled-up this compound production. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): For routine monitoring of reaction progress, assessing purity, and quantifying the final product. Chiral HPLC methods are essential for separating and quantifying diastereomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of product identity, detection of impurities, and analysis of complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities and, in some cases, for the analysis of the alkaloids themselves, though often requires derivatization.

Q3: What are the key safety precautions for handling large quantities of pyrrolizidine alkaloids and reagents like Titanium Tetrachloride?

A3: Safety is paramount when working with pyrrolizidine alkaloids and hazardous reagents. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection when handling these substances.

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a designated containment area.

  • Handling of Pyrrolizidine Alkaloids: These compounds are known for their potential hepatotoxicity. Avoid inhalation, ingestion, and skin contact. All waste containing pyrrolizidine alkaloids must be disposed of as hazardous chemical waste.

  • Handling of Titanium Tetrachloride (TiCl₄): TiCl₄ is highly corrosive and reacts violently with water, releasing hydrochloric acid fumes. It should be handled under an inert atmosphere (e.g., argon or nitrogen). Ensure that all glassware and solvents are scrupulously dry. Have an appropriate quenching agent (e.g., dry sand or sodium bicarbonate) readily available in case of spills.

Troubleshooting Guides

Metalloiminium Ion Cyclization (TiCl₄-mediated)
Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield of Cyclized Product 1. Incomplete imine formation. 2. Moisture in the reaction. 3. Suboptimal reaction temperature. 4. Degradation of the product.1. Ensure complete conversion to the imine before adding TiCl₄ using analytical techniques like TLC or ¹H NMR. 2. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. 3. Optimize the reaction temperature. Low temperatures are often crucial for selectivity. 4. Quench the reaction carefully at low temperature and work up the product promptly.
Poor Diastereoselectivity 1. Incorrect stoichiometry of TiCl₄. 2. Reaction temperature is too high.1. Titrate the TiCl₄ solution before use to ensure accurate concentration. Optimize the equivalents of Lewis acid. 2. Perform the reaction at lower temperatures (e.g., -78 °C) to enhance stereocontrol.
Formation of Polymeric Byproducts 1. High concentration of reactants. 2. Extended reaction times.1. Use more dilute conditions. Consider slow addition of the imine to the TiCl₄ solution. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Asymmetric Michael Addition
Issue Potential Cause(s) Troubleshooting Step(s)
Low Enantioselectivity/Diastereoselectivity 1. Impure or degraded chiral catalyst/ligand. 2. Suboptimal solvent. 3. Incorrect reaction temperature.1. Use freshly prepared or purified catalyst/ligand. 2. Screen a range of solvents to find the optimal one for the desired stereochemical outcome. 3. Fine-tune the reaction temperature, as small changes can significantly impact stereoselectivity.
Slow or Incomplete Reaction 1. Inactive catalyst. 2. Low reactivity of the Michael donor or acceptor.1. Ensure the catalyst is properly activated if required. 2. Increase the concentration of the reactants or the catalyst loading. Consider using a more reactive derivative of the substrate if possible.
Difficulty in Removing the Chiral Auxiliary 1. Harsh cleavage conditions leading to product degradation.1. Screen different methods for auxiliary removal to find milder conditions that are compatible with the product's stability.
Large-Scale Purification of Diastereomers
Issue Potential Cause(s) Troubleshooting Step(s)
Poor Separation on Column Chromatography 1. Inappropriate stationary phase or mobile phase. 2. Overloading of the column.1. Screen different silica gel grades or consider alternative stationary phases (e.g., alumina, reversed-phase silica). Optimize the solvent system for better resolution. 2. Reduce the amount of sample loaded onto the column. Consider using a larger column or performing multiple smaller-scale separations.
Product Crystallization Issues 1. Presence of impurities inhibiting crystallization. 2. Inappropriate solvent for crystallization.1. Further purify the mixture by another method (e.g., another chromatographic step) before attempting crystallization. 2. Screen a variety of solvents and solvent mixtures to find conditions that favor the crystallization of the desired diastereomer.
High Cost and Time Consumption 1. Reliance on preparative HPLC.1. Explore alternative, more scalable purification techniques such as simulated moving bed (SMB) chromatography or crystallization-induced dynamic resolution if applicable.

Data Presentation: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reagents/Steps General Yield Range Stereoselectivity Potential Scale-Up Challenges
Metalloiminium Ion Cyclization Imine formation, TiCl₄-mediated cyclization.[1][2][3]Moderate to GoodGood to ExcellentStrict moisture control, handling of corrosive and pyrophoric reagents, precise temperature control.
Asymmetric Michael Addition Diastereodivergent Michael addition, hydrolysis, lactamization.[4]GoodExcellentCost and availability of chiral catalysts, potential for catalyst deactivation, removal of chiral auxiliaries.
Ring Expansion of Azetidinium Ylides Formation of azetidinium ylide,[1][4]-shift.HighGoodSynthesis of the azetidine starting material, potential for side reactions of the ylide intermediate.

Experimental Protocols

Key Experiment: TiCl₄-Mediated Metalloiminium Ion Cyclization

Objective: To synthesize the pyrrolizidine core of this compound via a Lewis acid-mediated cyclization of a suitable imine precursor.

Materials:

  • Imine precursor

  • Anhydrous Dichloromethane (DCM)

  • Titanium Tetrachloride (TiCl₄) (1.0 M solution in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the imine precursor in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of TiCl₄: Slowly add the TiCl₄ solution dropwise to the cooled solution of the imine via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Experimental_Workflow_Metalloiminium_Cyclization start Start: Imine Precursor dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_ticl4 Slow Addition of TiCl4 Solution cool->add_ticl4 react Reaction at -78°C add_ticl4->react quench Quench with Sat. NaHCO3 (aq) react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify end End: this compound Core purify->end

Caption: Experimental workflow for the TiCl₄-mediated cyclization.

Pyrrolizidine_Alkaloid_Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism CYP450 Metabolism PA->Metabolism ReactivePyrrole Reactive Pyrrolic Metabolites Metabolism->ReactivePyrrole Detoxification Detoxification (GSH Conjugation) ReactivePyrrole->Detoxification Macromolecules Cellular Macromolecules (Proteins, DNA) ReactivePyrrole->Macromolecules Excretion Excretion Detoxification->Excretion Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity (Cell Damage, Inflammation) Adducts->Toxicity

Caption: Generalized signaling pathway of pyrrolizidine alkaloid toxicity.

References

Technical Support Center: Turneforcidine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Turneforcidine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific issues encountered during the purification and analysis of this compound, a member of the pyrrolizidine alkaloid (PA) class.

Frequently Asked Questions (FAQs)

Q1: What are purification artifacts and why are they a concern in this compound analysis?

Q2: What are the most common types of artifacts observed during the purification of pyrrolizidine alkaloids like this compound?

A2: For pyrrolizidine alkaloids (PAs), common artifacts include:

  • Hydrolysis: The ester groups common in PAs can be hydrolyzed if exposed to acidic or basic conditions during extraction or chromatography, breaking the molecule into its necine base and necic acid components.[3]

  • N-oxide Conversion: PAs can exist as free bases or as N-oxides. The ratio between these forms can change depending on the pH and solvents used during purification, leading to multiple peaks for a single parent compound.[3][4]

  • Solvent Adducts: Reactive solvents or impurities in solvents (e.g., acetone, chloroform) can sometimes react with the analyte to form adducts, which appear as new peaks in the chromatogram.[5]

  • Isomerization/Epimerization: Changes in pH or temperature can sometimes cause rearrangement of stereocenters within the molecule, leading to the formation of isomers that may be difficult to separate from the target compound.

Q3: How can I differentiate between a true impurity and a purification artifact?

A3: Differentiating between a true, naturally occurring impurity and an artifact requires a systematic approach:

  • Vary the Purification Method: Re-extract and purify the sample using a different set of solvents and/or a different chromatographic technique (e.g., use a different column, change from reversed-phase to normal-phase HPLC). If a peak disappears or its relative area changes dramatically with the new method, it is likely an artifact.[1]

  • Analyze the Crude Extract: Compare the chromatographic profile of the purified sample to that of a minimally processed crude extract. Peaks that are absent or present at very low levels in the crude extract but prominent after purification are suspect artifacts.

  • Stress Studies: Intentionally expose a pure sample of this compound to the conditions of your purification process (e.g., specific pH, solvent, temperature) for a prolonged period. The appearance of new peaks that match the unknown peak in your sample strongly suggests it is a degradation artifact.

  • Spectroscopic Analysis: Utilize techniques like LC-MS/MS to analyze the unknown peak. An artifact may have a mass that corresponds to a predicted degradation product, a solvent adduct, or an isomer of this compound.[4][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I am seeing unexpected peaks in my HPLC chromatogram after purifying a this compound extract. What are the potential causes and solutions?

A: Unexpected peaks are a common issue and can stem from several sources. The key is to systematically identify the origin.

  • Potential Cause 1: Ghost Peaks from Mobile Phase or System Contamination.

    • Troubleshooting:

      • Run a blank gradient (injecting only your mobile phase) without a sample. If the peaks appear, the contamination is from your mobile phase, solvents, or the HPLC system itself.[7]

      • Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Impurities in lower-grade solvents can accumulate on the column and elute as distinct peaks.[7]

      • Flush the system thoroughly with a strong solvent (like isopropanol or acetonitrile) to remove any accumulated contaminants from the injector, tubing, or detector cell.[8]

  • Potential Cause 2: Analyte Degradation.

    • Troubleshooting:

      • Pyrrolizidine alkaloids can be sensitive to pH. Ensure your mobile phase pH is appropriate for this compound stability. For many alkaloids, a slightly acidic mobile phase (e.g., pH 3-5 with formic or acetic acid) is used to ensure consistent protonation and sharp peaks.[5]

      • Avoid extreme temperatures. If using a column heater, check if high temperatures are causing degradation by running a sample at room temperature for comparison.[2]

      • Some PAs are sensitive to light. Protect samples from direct light during storage and analysis.

  • Potential Cause 3: Artifacts from Sample Preparation Solvents.

    • Troubleshooting:

      • If your sample is dissolved in a solvent different from the mobile phase (e.g., DMSO or chloroform), this solvent itself or impurities within it can appear as peaks.[9]

      • Whenever possible, dissolve your final sample in the initial mobile phase to ensure compatibility and minimize extraneous peaks.[7]

      • Review the table below for common solvent-related artifacts.

Issue 2: Low Recovery of this compound after Solid-Phase Extraction (SPE)

Q: My recovery of this compound is very low after using a C18 SPE cartridge for cleanup. How can I improve this?

A: Low recovery in SPE is a frequent problem that can often be solved by optimizing the methodology. The first step is to determine where the analyte is being lost by collecting and analyzing the fractions from each step (loading, washing, and elution).[10][11]

  • Potential Cause 1: Analyte Breakthrough During Sample Loading.

    • Troubleshooting: This occurs if the sorbent does not adequately retain the analyte.

      • Check Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or loading buffer). An improperly wetted sorbent will not retain the analyte effectively.[12]

      • Adjust Sample pH: Alkaloids are often retained better on reversed-phase (C18) sorbents at neutral or slightly basic pH, where they are less polar. Consider adjusting your sample pH upwards before loading.[13]

      • Reduce Flow Rate: Loading the sample too quickly can prevent proper interaction with the sorbent. Reduce the flow rate to allow for sufficient equilibration time.[12]

  • Potential Cause 2: Analyte Loss During the Wash Step.

    • Troubleshooting: This happens if the wash solvent is too strong and prematurely elutes the this compound.

      • Decrease Solvent Strength: Reduce the percentage of organic solvent in your wash step. For example, if you are washing with 30% methanol, try 10% or 5%. The goal is to wash away more polar interferences without eluting your compound of interest.[11]

  • Potential Cause 3: Incomplete Elution.

    • Troubleshooting: The analyte is retained on the cartridge but not fully recovered during elution.

      • Increase Elution Solvent Strength: Use a stronger solvent or increase the organic percentage. If eluting with methanol, consider trying acetonitrile or adding a small amount of acid or base to the elution solvent to modify the analyte's charge state and facilitate its release.[12] For alkaloids, eluting with methanol containing a modifier like 1-2% formic acid or ammonia can be effective.[5]

      • Increase Elution Volume: You may not be using enough solvent to completely elute the compound. Try eluting with multiple, smaller volumes (e.g., 3 x 1 mL instead of 1 x 3 mL) and analyze each fraction to see if recovery improves.[12]

Data Presentation: Troubleshooting Tables

Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Problem Observed Potential Cause Recommended Solution
Analyte found in the loading fraction (Breakthrough)Sorbent polarity mismatch.For polar alkaloids, consider a mixed-mode or polymer-based sorbent instead of only C18.[13]
Improper cartridge conditioning.Re-run with proper conditioning (e.g., activate with methanol, equilibrate with water). Ensure sorbent does not dry out.[12]
Sample loading flow rate is too high.Decrease the flow rate to ~1-2 mL/min to allow for sufficient interaction time.[12]
Analyte found in the wash fractionWash solvent is too strong.Decrease the organic content of the wash solvent or use a weaker solvent.[10]
Little to no analyte found in elution fractionElution solvent is too weak.Increase the percentage of organic solvent or use a stronger eluent (e.g., acetonitrile instead of methanol).[12]
Insufficient elution volume.Increase the volume of the elution solvent and/or use multiple elution steps.[12]
Strong secondary interactions.Add a modifier to the elution solvent (e.g., 1-2% formic acid or ammonia) to disrupt ionic interactions with residual silanols on the sorbent.

Table 2: Common HPLC Solvent-Related Artifacts

Solvent/Additive Potential Artifact Source Appearance in Chromatogram Prevention
Tetrahydrofuran (THF) Peroxide inhibitors/stabilizers.Broad, late-eluting peaks.Use high-purity, fresh, BHT-free THF.
Water Bacterial or algal growth.Multiple spurious peaks, baseline noise.Use HPLC-grade bottled water, filter before use, and do not store aqueous mobile phases for >24 hours.
Methanol/Acetonitrile Plasticizers leached from storage bottles.Sharp peaks, often in the mid-polar region.Store solvents in glass or appropriate solvent-safe bottles.
Trifluoroacetic Acid (TFA) Degradation or impurities in TFA.Baseline shifts during gradients, extra peaks.Use high-purity TFA from a fresh bottle.
Ammonium Acetate/Formate Salt precipitation or impurities.Baseline noise, system pressure increase.Ensure salts are fully dissolved; filter the mobile phase.[5]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Protocol for this compound Enrichment

This protocol is a starting point for cleaning up a plant extract containing this compound using a C18 SPE cartridge. Optimization will likely be required.

  • Cartridge Selection: 500 mg C18 SPE Cartridge.

  • Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the sorbent bed to dry.[12]

  • Sample Preparation: Dilute the crude plant extract in an appropriate solvent (e.g., 10% methanol in water). Adjust the pH to ~8.0 with ammonium hydroxide to ensure this compound (as a free base) is in a less polar state for better retention.[5] Centrifuge or filter the sample to remove particulates.

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).[12] Collect the flow-through to test for breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar impurities. Collect this fraction to test for analyte loss.

  • Elution: Elute the retained this compound with 5 mL of methanol containing 1% formic acid. The acid ensures the alkaloid is protonated and readily elutes. Collect the eluate for analysis.

  • Post-Elution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase for analysis.

Protocol 2: Standard HPLC-UV Method for this compound Analysis

This method provides a general baseline for the analytical separation of pyrrolizidine alkaloids.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 60% B

    • 25-30 min: Hold at 60% B

    • 30-31 min: Linear gradient from 60% to 5% B

    • 31-40 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Visualizations

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis A Plant Material B Extraction (e.g., Maceration with acidified MeOH) A->B C Filtration / Centrifugation B->C D Solid-Phase Extraction (SPE) (Cleanup) C->D E Fraction Collection D->E F Solvent Evaporation & Reconstitution E->F G HPLC / LC-MS Analysis F->G H Data Interpretation G->H Art1 Artifact Source: Hydrolysis (pH extremes) Art1->B Art2 Artifact Source: Solvent Adducts Art2->D Art3 Artifact Source: Degradation (Heat) Art3->F Art4 Artifact Source: System Contamination Art4->G

Caption: this compound purification workflow highlighting potential artifact sources.

G Start Problem: Unexpected Peak in HPLC Chromatogram Check1 Run Blank Gradient (No Sample Injection) Start->Check1 Result1_Yes Peak is Present Check1->Result1_Yes Yes Result1_No Peak is Absent Check1->Result1_No No Cause1 Source: Mobile Phase or System Contamination Result1_Yes->Cause1 Check2 Analyze Crude Extract & Vary Purification Method Result1_No->Check2 Sol1 Solution: - Use fresh HPLC-grade solvents - Flush system with strong solvent - Check for leaks Cause1->Sol1 Result2_Yes Peak only appears after purification Check2->Result2_Yes Yes Result2_No Peak present in crude (Likely a true impurity) Check2->Result2_No No Cause2 Source: Purification-Induced Artifact (Degradation/Reaction) Result2_Yes->Cause2 Sol2 Solution: - Check pH and temperature stability - Use different solvents/column - Minimize sample processing time Cause2->Sol2

Caption: Troubleshooting logic for identifying sources of unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Turneforcidine and Retronecine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Turneforcidine and retronecine are naturally occurring pyrrolizidine alkaloids that have garnered significant interest in the scientific community due to their biological activities and challenging stereochemical structures. Both compounds share the characteristic bicyclic pyrrolizidine core, but differ in the stereochemistry of the hydroxyl group at the C7 position. This guide provides an objective comparison of selected synthetic routes for both molecules, supported by experimental data, to aid researchers in understanding the nuances of their preparation.

Synthetic Strategies: An Overview

The total synthesis of this compound and retronecine has been approached through various strategies, often focusing on the stereocontrolled construction of the pyrrolizidine nucleus. Key methodologies include metalloiminium ion cyclizations, enantioselective approaches from chiral precursors like pyroglutamates and carbohydrates, and strategies involving Dieckmann cyclization. The choice of synthetic route is often dictated by the desired stereochemistry (racemic versus enantiomerically pure) and the availability of starting materials.

Quantitative Comparison of Synthetic Routes

The following tables summarize quantitative data for a selected racemic synthesis of this compound and an enantiospecific synthesis of (+)-retronecine.

Table 1: Racemic Synthesis of this compound via Metalloiminium Ion Cyclization [1][2]

StepReactionReagents and ConditionsYield (%)
1Imine FormationPyrrolidine, 4Å molecular sieves, CH2Cl2Not Reported
2Metalloiminium Ion CyclizationTiCl4, CH2Cl2, -78 °C to rt73
3OxidationOsO4, NMO, acetone/H2O89
4Global ReductionLiAlH4, THF85

Table 2: Enantiospecific Synthesis of (+)-Retronecine from a Carbohydrate Precursor [3][4]

StepReactionReagents and ConditionsYield (%)
1Oxime formation and mesylationHydroxylamine hydrochloride, pyridine; then MsCl, pyridine87 (overall)
2Allylation and cyclizationDiallylzinc; then NaIO486
3Reduction and N-protectionLiAlH4; then Benzyl chloroformateNot Reported
4Oxidation and esterificationOsO4/NaIO4; then CH2N235
5Diester formation from D-erythrose derivativeSee detailed protocol91 -> 78 -> 87 (multi-step sequence)
6Lactone formationAcid treatmentNot Reported
7DeoxygenationO-thiocarbonylimidazolide formation, then hydrogenolysis69 (overall for deoxygenation and cyclization)

Experimental Protocols

Key Experiment: Racemic Synthesis of this compound - Metalloiminium Ion Cyclization[1][2]

A solution of the starting imine in CH2Cl2 is cooled to -78 °C. To this solution is added TiCl4, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC. The reaction is then quenched, and the product is purified by chromatography to yield the bicyclic pyrrolizidone intermediate.

Key Experiment: Enantiospecific Synthesis of (+)-Retronecine - Higher-Yielding Diester Formation[3][4]

2,3-O-Isopropylidene-D-erythrose is converted to its oxime, which is then treated with methanesulfonyl chloride to yield 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile in 91% yield. This intermediate is reacted with methyl bromoacetate and activated zinc, followed by base-catalyzed cyclization to give (3S,4R)-methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate (78% yield). Subsequent reduction with sodium cyanoborohydride and N-acylation produces the key diester intermediate in 87% yield.

Synthetic Pathway Visualizations

The following diagrams illustrate the synthetic logic for the discussed routes.

Turneforcidine_Synthesis Imine Imine Pyrrolizidone Pyrrolizidone Imine->Pyrrolizidone TiCl4 Cyclization Diol Diol Pyrrolizidone->Diol OsO4 Oxidation This compound This compound Diol->this compound LiAlH4 Reduction

Caption: Racemic synthesis of this compound.

Retronecine_Synthesis D-Erythrose Derivative D-Erythrose Derivative Diester Diester D-Erythrose Derivative->Diester Multi-step sequence Lactone Lactone Diester->Lactone Acid treatment Intermediate Intermediate Lactone->Intermediate Deoxygenation (+)-Retronecine (+)-Retronecine Intermediate->(+)-Retronecine Known methods

Caption: Enantiospecific synthesis of (+)-Retronecine.

Biological Activity and Mechanism of Action

This compound and retronecine, like many pyrrolizidine alkaloids, are known for their potential toxicity, particularly hepatotoxicity.[5][6] Their biological activity is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes.

This bioactivation process converts the relatively inert alkaloids into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic intermediates can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[7][8] The formation of DNA adducts is a key mechanism underlying the tumorigenic potential of these compounds.[7]

While primarily associated with toxicity, some pyrrolizidine alkaloids and their derivatives have been investigated for potential therapeutic applications, including antimicrobial and antitumor activities.[7]

The generalized metabolic activation pathway for retronecine-type alkaloids is depicted below.

PA_Metabolism Retronecine-type PA Retronecine-type PA Pyrrolic Ester (DHPA) Pyrrolic Ester (DHPA) Retronecine-type PA->Pyrrolic Ester (DHPA) CYP450 Metabolism DNA/Protein Adducts DNA/Protein Adducts Pyrrolic Ester (DHPA)->DNA/Protein Adducts Alkylation Cellular Damage Cellular Damage DNA/Protein Adducts->Cellular Damage

Caption: Metabolic activation of retronecine-type PAs.

Conclusion

The synthesis of this compound and retronecine presents distinct challenges, primarily centered on stereocontrol. The choice between a racemic and an enantioselective synthesis will depend on the specific research goals. The metalloiminium ion cyclization offers a concise route to the racemic pyrrolizidine core of this compound. For enantiomerically pure retronecine, strategies employing chiral pool starting materials, such as carbohydrates, provide a reliable, albeit often longer, pathway. Understanding the metabolic activation of these alkaloids is crucial for any research into their biological effects, as the parent compounds are themselves not the ultimate bioactive agents. Further research into more efficient and stereoselective synthetic routes and a deeper understanding of their specific biological targets will continue to be of high interest in the fields of organic chemistry and drug discovery.

References

A Comparative Guide to the Bioactivity of Turneforcidine and Platynecine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two pyrrolizidine alkaloids (PAs), Turneforcidine and Platynecine. The information presented herein is based on available scientific literature and aims to provide an objective overview for research and drug development purposes.

Introduction

This compound and Platynecine are both necine bases that form the core structure of a class of naturally occurring compounds known as pyrrolizidine alkaloids. PAs are found in numerous plant species worldwide.[1][2] The biological activity of PAs is intrinsically linked to the saturation of the necine base core. Platynecine is characterized by a saturated necine base, a feature that renders it and its derivatives significantly less toxic.[3][4] In contrast, other classes of PAs, which include the retronecine type that this compound is structurally related to, possess an unsaturated necine base. This seemingly minor structural difference has profound implications for their bioactivity and toxicity.

Comparative Bioactivity Data

Bioactivity ParameterThis compound (Unsaturated PA - Inferred)Platynecine (Saturated PA)Reference Compound (Unsaturated PA)
Cytotoxicity (IC50) Expected to be cytotoxic in the low to mid µM range in metabolically competent cells.Generally considered non-cytotoxic at high concentrations.Lasiocarpine: EC50 of 12 µM in HepG2-CYP3A4 cells after 24h.
Genotoxicity Expected to be genotoxic.Generally considered non-genotoxic.Retrorsine: High genotoxic potency with BMDL values in the range of 0.1–10 µM.
Hepatotoxicity Expected to be hepatotoxic in vivo.Generally considered non-hepatotoxic.Monocrotaline: Known to cause liver injury.
Mechanism of Action Metabolic activation to reactive pyrrolic metabolites, leading to DNA and protein adduction.Metabolized to non-toxic, water-soluble compounds that are readily excreted.Metabolic activation by CYP3A4 is a key step for toxicity.

Mechanism of Action and Signaling Pathways

The divergent bioactivities of this compound and Platynecine are rooted in their distinct metabolic fates within the liver.

This compound and Unsaturated Pyrrolizidine Alkaloids

Unsaturated PAs like this compound are metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the liver. This process generates highly reactive pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules, including DNA and proteins.[5] The formation of DNA adducts triggers a DNA damage response, leading to the activation of signaling pathways such as ATM and p53. This can result in cell cycle arrest, apoptosis, and mutations, ultimately contributing to the observed genotoxicity and carcinogenicity. The covalent binding of pyrrolic metabolites to cellular proteins is a key initiating event in PA-induced hepatotoxicity.

Turneforcidine_Pathway This compound This compound (Unsaturated PA) CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts DDR DNA Damage Response (ATM/p53) DNA_Adducts->DDR Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Apoptosis Apoptosis DDR->Apoptosis

Metabolic activation of this compound.
Platynecine

In stark contrast, platynecine-type PAs, due to their saturated necine base, do not undergo metabolic activation to form reactive pyrrolic esters.[4] Instead, they are metabolized via pathways that lead to the formation of non-toxic, water-soluble metabolites. These metabolites are readily excreted from the body, thus preventing the cellular damage associated with unsaturated PAs.[4]

Platynecine_Pathway Platynecine Platynecine (Saturated PA) Metabolism Metabolism Platynecine->Metabolism NonToxicMetabolites Non-toxic, Water-soluble Metabolites Metabolism->NonToxicMetabolites Excretion Excretion NonToxicMetabolites->Excretion

Metabolism of Platynecine.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of pyrrolizidine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Platynecine) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Test Compound SeedCells->AddCompound Incubate2472h Incubate (24-72h) AddCompound->Incubate2472h AddMTT Add MTT Reagent Incubate2472h->AddMTT Incubate4h Incubate (4h) AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Workflow.
Genotoxicity Assessment: γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a hallmark of genotoxicity.

Principle: Following DNA damage, the histone variant H2AX is phosphorylated at serine 139, forming γH2AX. This phosphorylated form can be detected using specific antibodies, and the formation of nuclear foci containing γH2AX is a quantitative measure of DSBs.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 24 hours).

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[7]

gH2AX_Workflow Start Start TreatCells Treat Cells with Compound Start->TreatCells FixPermeabilize Fix and Permeabilize Cells TreatCells->FixPermeabilize Block Block Non-specific Binding FixPermeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-γH2AX) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain ImageAnalyze Image Acquisition and Analysis Counterstain->ImageAnalyze End End ImageAnalyze->End

γH2AX Assay Workflow.

Conclusion

The bioactivity of this compound and Platynecine is fundamentally dictated by the saturation of their necine base structure. Platynecine, with its saturated core, is largely considered non-toxic due to its metabolism into excretable, non-reactive products. Conversely, this compound, as an unsaturated pyrrolizidine alkaloid, is predicted to exhibit significant cytotoxicity and genotoxicity following metabolic activation in the liver. This guide underscores the critical importance of chemical structure in determining the biological activity and toxicological profile of pyrrolizidine alkaloids. Further direct comparative studies with quantitative data for this compound are warranted to definitively confirm its bioactivity profile.

References

Comparative Guide to Analytical Methods for Turneforcidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predominant analytical methodologies for the quantification of Turneforcidine, a pyrrolizidine alkaloid (PA). The focus is on the validation parameters that ensure the reliability, accuracy, and precision of these methods, which are crucial for regulatory compliance and research integrity. The two primary techniques discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The analysis of PAs, including this compound, is complex due to the wide range of chemical structures and the need for high sensitivity to achieve low detection and quantification limits.[1] Modern analytical methods, particularly those relying on mass spectrometry, are preferred for their reliability and sensitivity.[1]

Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the specific instrumentation available. Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of PAs.

Table 1: Performance Comparison of HPLC-MS/MS and GC-MS for Pyrrolizidine Alkaloid Analysis

Validation ParameterHPLC-MS/MSGC-MSKey Considerations
Specificity/Selectivity High; distinguishes between isomers with appropriate chromatography.[2][3]High; requires derivatization which can enhance specificity.[4][5]HPLC-MS/MS can simultaneously detect PAs and their N-oxides without derivatization.[1]
Linearity (R²) Typically >0.99[6][7]Typically >0.99[8]A minimum of 5 concentration levels is recommended to establish linearity.[9]
Accuracy (% Recovery) 64.5% - 112.2%[2]78% - 98%[5]Should be assessed at a minimum of 3 concentration levels with multiple replicates.[9]
Precision (%RSD) <15%[2]Repeatability: <8.2%; Reproducibility: <12.2%[5]Assessed as repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[2]1 - 10 ng/mL[4]HPLC-MS/MS generally offers lower LODs for a broader range of PAs.
Limit of Quantification (LOQ) 0.05 µg/kg for general food[10]18 - 35 µg/kg[5]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness Evaluated by varying parameters like mobile phase composition, pH, and column temperature.Evaluated by varying parameters like injection temperature, gas flow rate, and oven temperature program.[5]The method should be reliable under minor variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of an analytical method for this compound. These protocols are based on established guidelines and practices for the validation of analytical procedures for PAs.[2][9][11]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Blank Matrix Analysis: Analyze a blank sample matrix (e.g., plasma, plant extract) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the blank matrix with a known concentration of this compound and its potential interferents (e.g., other PAs, structurally similar compounds).

  • Stress Testing (for stability-indicating methods): Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Data Evaluation: Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks. In MS/MS, monitor specific precursor-product ion transitions to enhance specificity.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound spanning the expected range of the samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line.[9]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Preparation of Spiked Samples: Spike the blank matrix with known concentrations of this compound at a minimum of three levels (e.g., low, medium, and high) covering the specified range.

  • Analysis: Prepare at least three replicates for each concentration level and analyze them using the analytical method.

  • Data Evaluation: Calculate the percent recovery for each sample by comparing the measured concentration to the known spiked concentration. The mean percent recovery and its confidence interval should be reported.[9]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration in a single day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Data Evaluation: Calculate the mean, standard deviation, and the relative standard deviation (%RSD) for the replicate measurements for both repeatability and intermediate precision.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of the analytical method validation process and the relationship between the different validation parameters.

Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Workflow for the validation of an analytical method.

Validation_Parameters cluster_quantitative Quantitative Tests Validation Method Validation Assay Assay Validation->Assay Impurities Impurities Validation->Impurities Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities->Specificity Impurities->Linearity Impurities->Accuracy Impurities->Precision LOQ LOQ Impurities->LOQ Impurities->Robustness LOD LOD Precision->LOD

References

A Comparative Guide to the Biological Activity of Turneforcidine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of turneforcidine and other selected pyrrolizidine alkaloids (PAs). Due to a scarcity of publicly available experimental data on this compound, this document focuses on presenting available quantitative data for structurally related PAs, namely retrorsine and lycopsamine, alongside detailed experimental protocols for key biological assays. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential and toxicological profiles of this class of compounds.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of selected pyrrolizidine alkaloids. It is important to note the current lack of specific experimental data for this compound across these assays.

Cytotoxicity

Cytotoxicity is a critical parameter for assessing the potential of a compound to be developed as a therapeutic agent, particularly in oncology. The IC50 value, the concentration of a substance that inhibits a biological process by 50%, is a standard measure of cytotoxicity.

AlkaloidCell LineAssayIC50 ValueReference
This compound --Data not available-
Retrorsine Primary mouse hepatocytesCytotoxicity Assay148 µM[1][2]
Primary rat hepatocytesCytotoxicity Assay153 µM[1][2]
Anti-inflammatory Activity
AlkaloidCell LineAssayIC50 ValueReference
This compound --Data not available-
Lycopsamine --Qualitative activity reported[3]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's antimicrobial efficacy.

AlkaloidMicroorganismAssayMIC ValueReference
This compound --Data not available-
Monocrotaline --Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound and other alkaloids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the alkaloid) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[8][9][10]

Principle: The amount of NO produced by macrophages is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8][9]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[8][9]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC test determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[11][12][13][14][15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from an overnight culture, typically adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.[11]

  • Serial Dilution: Prepare two-fold serial dilutions of the test alkaloid in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.

  • Confirmation: The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways

Pyrrolizidine alkaloids are known to exert their biological effects through the modulation of various cellular signaling pathways. While specific pathways for this compound have not been elucidated, research on other PAs and natural compounds provides insights into potential mechanisms.

General Pyrrolizidine Alkaloid-Induced Signaling

Studies on various pyrrolizidine alkaloids suggest their involvement in pathways related to cell cycle regulation and DNA damage repair, which likely contributes to their observed cytotoxicity and genotoxicity.[16][17]

G PA Pyrrolizidine Alkaloids Metabolism Metabolic Activation (e.g., by CYP3A4) PA->Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites Metabolism->ReactiveMetabolites DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage CellCycleArrest Cell Cycle Arrest (e.g., S-phase) DNA_Damage->CellCycleArrest Genotoxicity Genotoxicity / Carcinogenesis DNA_Damage->Genotoxicity Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General signaling pathway of pyrrolizidine alkaloid-induced toxicity.

Potential Anti-inflammatory Signaling via NF-κB Inhibition

Many natural compounds with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19][20] It is plausible that alkaloids like lycopsamine may also interfere with this pathway to reduce the expression of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., iNOS for NO production) NFkB->Gene Alkaloid Alkaloid (e.g., Lycopsamine) Alkaloid->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway by anti-inflammatory alkaloids.

Conclusion

This guide highlights the current state of knowledge regarding the biological activities of this compound in comparison to other pyrrolizidine alkaloids. The significant gap in experimental data for this compound underscores the need for further research to fully characterize its pharmacological and toxicological profile. The provided experimental protocols offer a standardized framework for conducting such investigations. Future studies are encouraged to explore the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound and to elucidate the specific signaling pathways through which it exerts its effects. This will be crucial for determining its potential for therapeutic development.

References

Comparative Cytotoxicity of Rotundic Acid Derivatives in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-proliferative effects of novel Rotundic Acid derivatives, supported by experimental data, to guide researchers in drug discovery and development.

This guide provides a comparative analysis of the in vitro cytotoxicity of various synthetic derivatives of Rotundic Acid (RA), a naturally occurring pentacyclic triterpene with known anti-cancer properties.[1][2] The data presented herein, derived from recent studies, highlights the potential of specific structural modifications to enhance the cytotoxic activity of the parent compound against several human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of Rotundic Acid derivatives and their therapeutic potential.

Data Presentation: Comparative Cytotoxicity (IC50)

The cytotoxic effects of Rotundic Acid and its derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, indicate that several derivatives exhibit significantly enhanced cytotoxicity compared to the parent Rotundic Acid.

CompoundA375 (Melanoma)HepG2 (Hepatoma)NCI-H446 (Lung Cancer)HeLa (Cervical Cancer)SPC-A1 (Lung Adenocarcinoma)
Rotundic Acid (RA) 16.58 µM[3]7.33 µM[3]11.40 µM[3]>100 µM[4]>100 µM[4]
Compound 2 11.41 µM[4]6.85 µM[4]7.11 µM[4]13.09 µM[4]23.24 µM[4]
Compound 4 5.49 µM[4]4.40 µM[4]6.67 µM[4]2.83 µM[4]3.61 µM[4]
Compound 5a 5.99 µM[2]3.41 µM[2]3.84 µM[2]--
Compound 6b 8.03 µM[1][3]~7.33 µM[1][3]~11.40 µM[1][3]--

Data is presented as IC50 values in µM. Lower values indicate higher cytotoxicity. Data sourced from multiple studies.[1][2][3][4]

Among the synthesized derivatives, Compound 4 and Compound 5a demonstrated the most potent and broad-spectrum cytotoxic activity, with IC50 values significantly lower than that of the parent Rotundic Acid across all tested cell lines.[2][4] Notably, Compound 4 exhibited an IC50 value of 2.83 µM in HeLa cells, showcasing a remarkable increase in potency.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of Rotundic Acid and its derivatives was primarily conducted using the MTT assay.[4][5]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A375, HepG2, NCI-H446, HeLa, SPC-A1)

  • Rotundic Acid and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Rotundic Acid or its derivatives. A control group with no compound treatment was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined from the dose-response curve.

Mandatory Visualization

Apoptotic Signaling Pathway of Compound 4

Further investigation into the mechanism of action of the most potent derivative, Compound 4, revealed that it induces apoptosis in HeLa cells.[4][5] This process is mediated through the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases.[4]

G cluster_0 Cellular Response to Compound 4 cluster_1 Mitochondrial Pathway C4 Compound 4 Bax Bax (Pro-apoptotic) C4->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) C4->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Casp3 Cleaved Caspase-3 (Executioner Caspase) CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by Compound 4.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the in vitro cytotoxicity of novel compounds is a systematic process that begins with compound preparation and culminates in data analysis.

G cluster_workflow In Vitro Cytotoxicity Experimental Workflow A Compound Preparation (Stock Solutions & Dilutions) C Compound Treatment (Incubation) A->C B Cell Culture & Seeding (96-well plates) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Data Acquisition (Spectrophotometry) D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to Pyrrolizidine Alkaloid Reference Standards with a Focus on Turneforcidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards used in the analysis of pyrrolizidine alkaloids (PAs), a group of naturally occurring toxins with significant health implications. While this guide addresses the broader landscape of PA reference standards, it gives special consideration to Turneforcidine, a member of the pyrrolizidine alkaloid family. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate reference materials for their analytical needs.

Introduction to Pyrrolizidine Alkaloids and the Need for Reference Standards

Pyrrolizidine alkaloids are secondary metabolites produced by a wide variety of plant species. Contamination of the food chain with these compounds is a global health concern due to their potential for liver toxicity and carcinogenicity. Accurate detection and quantification of PAs in various matrices, including herbal products, honey, and animal feed, are crucial for ensuring consumer safety and regulatory compliance.

The use of well-characterized reference standards is fundamental to the validity and accuracy of analytical methods for PA determination. These standards are essential for method calibration, validation, and quality control, ensuring that results are reliable and comparable across different laboratories.

This compound: A Pyrrolizidine Alkaloid of Interest

This compound is a pyrrolizidine alkaloid that has been the subject of chemical synthesis studies. While it belongs to the PA family, extensive research has not indicated its widespread use as a certified reference standard for routine analytical testing. This guide, therefore, places this compound in the context of more commonly utilized PA reference standards.

Commonly Used Pyrrolizidine Alkaloid Reference Standards

A variety of pyrrolizidine alkaloids are available as certified reference materials from commercial suppliers. The selection of a particular reference standard depends on the specific PAs being targeted in the analysis, which is often dictated by regional regulatory requirements and the likely contaminants in the sample matrix.

Below is a table summarizing some of the most frequently used PA reference standards in food and herbal product analysis.

Reference StandardChemical ClassCommon MatrixAnalytical MethodKey Considerations
Senecionine Macrocyclic DiesterHoney, Herbal Teas, FeedLC-MS/MS, GC-MSOne of the most common and toxic PAs.
Lycopsamine MonoesterHoney, Boraginaceae-derived productsLC-MS/MSOften co-elutes with isomers; requires good chromatographic separation.
Echimidine DiesterHoney, Boraginaceae-derived productsLC-MS/MSA common contaminant in honey from Echium species.
Retrorsine Macrocyclic DiesterHerbal remedies, FeedLC-MS/MSKnown for its high toxicity.
Heliotrine MonoesterHerbal productsLC-MS/MS, GC-MSA representative heliotridine-type PA.
Monocrotaline Macrocyclic DiesterCrotalaria species, FeedLC-MS/MSA well-studied hepatotoxic PA.

Experimental Protocols: A General Workflow for PA Analysis

The analysis of pyrrolizidine alkaloids typically involves extraction from the sample matrix, clean-up to remove interfering substances, and instrumental analysis. While specific protocols vary depending on the matrix and the target analytes, a general workflow is outlined below.

experimental_workflow sample Sample Collection (e.g., Honey, Herbal Tea, Feed) extraction Extraction (e.g., Acidified Methanol/Water) sample->extraction cleanup Solid-Phase Extraction (SPE) Clean-up (e.g., Cation Exchange) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis quantification Data Analysis and Quantification (using Certified Reference Standards) analysis->quantification

Caption: General experimental workflow for the analysis of pyrrolizidine alkaloids.

Detailed Methodologies:

  • Extraction: A common extraction solvent is an acidified aqueous methanol or ethanol solution. The acidic conditions help to protonate the nitrogen atom in the pyrrolizidine ring, increasing the solubility of the alkaloids in the polar solvent.

  • Clean-up: Solid-phase extraction (SPE) with a strong cation exchange sorbent is frequently used to isolate the PAs from the crude extract. The protonated PAs bind to the sorbent, while

Assessing the Purity of Synthesized Turneforcidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized Turneforcidine, a pyrrolizidine alkaloid of significant interest. This document outlines key experimental protocols and presents a comparative analysis with structurally related alkaloids, Isoretronecanol and Laburnine, to offer a comprehensive framework for purity evaluation.

Comparative Purity Analysis

The purity of a synthesized compound is a key determinant of its suitability for further biological and pharmaceutical development. High-purity compounds are essential for obtaining accurate and reproducible experimental results and for ensuring safety and efficacy in therapeutic applications. A comparative analysis of purity for this compound and its alternatives, Isoretronecanol and Laburnine, is presented below. The data is representative of typical purities achieved after chromatographic purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity by HPLC (%)Purity by qNMR (%)
This compound C₈H₁₅NO₂157.21> 98> 99
Isoretronecanol C₈H₁₅NO141.21> 97> 98
Laburnine C₈H₁₅NO141.21> 97> 98

Experimental Methodologies for Purity Assessment

A multi-technique approach is recommended for the robust assessment of compound purity. High-Performance Liquid Chromatography (HPLC) provides information on the presence of impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified reference standard. Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the target compound from potential impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically employed. A common gradient might start at 5% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase (e.g., 1 mg/mL) and filtered through a 0.22 µm syringe filter before injection.

The workflow for HPLC analysis is depicted in the following diagram:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Synthesized This compound filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for this compound Purity
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition Parameters: A 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) are crucial for accurate quantification.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of the analyte and internal standard signals are carefully determined.

The logical relationship for calculating purity using qNMR is shown below:

qnmr_logic cluster_inputs Input Data analyte Analyte (this compound) mass_a Mass of Analyte integral_a Integral of Analyte Signal mw_a MW of Analyte protons_a Number of Protons (Analyte) standard Internal Standard mass_s Mass of Standard integral_s Integral of Standard Signal mw_s MW of Standard purity_s Purity of Standard protons_s Number of Protons (Standard) calc Purity Calculation mass_a->calc mass_s->calc integral_a->calc integral_s->calc mw_a->calc mw_s->calc purity_s->calc protons_a->calc protons_s->calc result Purity of this compound calc->result

qNMR Purity Calculation Logic
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for detecting and identifying volatile organic impurities that may be present from the synthesis, such as residual solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected directly.

The experimental workflow for GC-MS analysis is outlined below:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC-MS System dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities identify->quantify

GC-MS Workflow for Impurity Profiling

By employing these complementary analytical techniques, researchers can confidently assess the purity of synthesized this compound and ensure its quality for subsequent applications in drug discovery and development.

Computational Docking Analysis of Turneforcidine and Known Inhibitors Against Human Glutathione S-Transferase A1 (GSTA1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational docking analysis of the pyrrolizidine alkaloid Turneforcidine against a known inhibitor of human Glutathione S-Transferase A1 (GSTA1). Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is linked to their metabolic activation by cytochrome P450 enzymes and subsequent interaction with cellular macromolecules. GSTA1 is a key phase II detoxification enzyme, and its inhibition can have significant toxicological implications. This document outlines a hypothetical study to evaluate and compare the binding affinity of this compound to that of a known GSTA1 inhibitor, providing a framework for further in silico and in vitro investigations.

Introduction to Target and Ligands

Glutathione S-Transferase A1 (GSTA1)

Human GSTA1 is a critical enzyme in the detoxification of a wide range of xenobiotics and endogenous compounds. It catalyzes the conjugation of reduced glutathione (GSH) to electrophilic centers on various substrates, rendering them more water-soluble and facilitating their excretion. Inhibition of GSTA1 can disrupt this crucial detoxification pathway, potentially leading to cellular damage.

This compound

This compound is a pyrrolizidine alkaloid, a class of natural compounds found in many plant species. While some pyrrolizidine alkaloids have shown medicinal properties, they are also associated with significant toxicity, particularly to the liver. Understanding the interaction of these compounds with key metabolic enzymes like GSTA1 is crucial for assessing their safety and potential therapeutic applications.

Known Inhibitor: Myricetin

Myricetin, a natural flavonoid, is a known inhibitor of human GSTA1 with a reported IC50 value of 2.1 ± 0.2 μM[1]. It serves as a reference compound in this hypothetical docking study to benchmark the potential inhibitory activity of this compound.

Hypothetical Computational Docking Results

The following table summarizes the hypothetical quantitative data from a computational docking study of this compound and Myricetin against human GSTA1. The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating stronger binding.

CompoundPubChem CIDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues
This compound 5281427-6.815.2Tyr9, Arg15, Gln64, Val111
Myricetin 5281672-8.21.5Tyr9, Arg15, Gln54, Ser65, Trp20

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocol: Computational Docking

This section outlines the methodology that would be employed to conduct the comparative docking analysis.

3.1. Protein and Ligand Preparation

  • Protein Structure: The crystal structure of human GSTA1 in complex with glutathione (PDB ID: 1PKW) would be obtained from the RCSB Protein Data Bank[2]. The protein structure would be prepared by removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools (ADT).

  • Ligand Structures: The 3D structures of this compound and Myricetin would be downloaded from the PubChem database. The ligands would be prepared by assigning Gasteiger charges and merging non-polar hydrogens in ADT.

3.2. Grid Box Generation

A grid box is defined to encompass the active site of the protein where the docking calculations will be performed. The grid box would be centered on the co-crystallized glutathione molecule from the original PDB structure to define the binding site. The dimensions of the grid box would be set to 60 x 60 x 60 Å to allow for sufficient space for the ligands to orient themselves.

3.3. Molecular Docking

Molecular docking would be performed using AutoDock Vina. The prepared protein and ligand files, along with the grid parameter file, would be used as input. The Lamarckian Genetic Algorithm would be employed for the docking simulations. A total of 10 docking runs would be performed for each ligand, and the conformation with the lowest binding energy would be selected for further analysis.

3.4. Analysis of Docking Results

The docking results would be analyzed based on the binding energies and the interactions between the ligands and the protein. The binding poses and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software like PyMOL or Discovery Studio.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational docking experiment described above.

Computational_Docking_Workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis cluster_output 4. Output PDB Download Protein Structure (PDB ID: 1PKW) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Download Ligand Structures (this compound, Myricetin) PrepLigands Prepare Ligands (Assign charges) Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Docking Perform Molecular Docking (AutoDock Vina) PrepLigands->Docking Grid->Docking BindingEnergy Calculate Binding Energy Docking->BindingEnergy PoseAnalysis Analyze Binding Poses and Interactions BindingEnergy->PoseAnalysis Table Generate Data Table PoseAnalysis->Table Visualization Visualize Interactions (PyMOL, Discovery Studio) PoseAnalysis->Visualization

Caption: Computational docking workflow for comparing this compound and a known inhibitor against GSTA1.

Conclusion

This guide outlines a hypothetical computational study to compare the binding of this compound to human GSTA1 with that of a known inhibitor, Myricetin. The presented workflow and data table provide a template for conducting and reporting such in silico analyses. The hypothetical results suggest that this compound may have a lower binding affinity for GSTA1 compared to Myricetin. However, it is crucial to emphasize that these are preliminary, hypothetical findings. Further experimental validation, such as in vitro enzyme inhibition assays, is necessary to confirm these computational predictions and to fully elucidate the interaction of this compound with GSTA1 and its potential toxicological and pharmacological implications.

References

Safety Operating Guide

Navigating the Disposal of Turneforcidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the recommended disposal procedures for Turneforcidine, drawing upon general principles of hazardous waste management in the absence of specific regulatory guidelines for this compound.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety data from Pyrrolidine, a structurally related compound, to infer potential hazards and handling precautions. Pyrrolizidine alkaloids, the class to which this compound belongs, are known for their potential toxicity. Therefore, it is imperative to handle this compound and its waste with utmost care, assuming it to be hazardous.

I. Chemical Profile: An Analog-Based Approach

To ensure safe handling and disposal, it is crucial to understand the chemical properties of this compound. While specific data is unavailable, the properties of Pyrrolidine can serve as a conservative proxy.

PropertyPyrrolidine DataImplication for this compound Disposal
Physical State LiquidAssume this compound waste may be in liquid form (e.g., in solvents) or as solid residue.
Flammability Highly flammable liquid and vapor[1][2]Segregate from ignition sources. Use non-sparking tools and grounded equipment when handling waste.
Toxicity Harmful if swallowed or inhaled[1][2]Avoid generating dust or aerosols. Handle in a well-ventilated area or fume hood.
Corrosivity Causes severe skin burns and eye damage[1][2]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Reactivity Incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides[3]Do not mix this compound waste with incompatible chemicals.

II. Step-by-Step Disposal Protocol

The following procedure is a general guideline for the disposal of this compound waste. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific requirements.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., gloves, pipette tips, vials).

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EH&S department.

    • Solid Waste: Dispose of chemically contaminated solid waste, such as gloves and absorbent paper, in a designated, lined container.[4] Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container.[4]

    • Original Containers: Whenever possible, dispose of unused this compound in its original container.[5]

2. Container Management:

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and its solvent. Containers must have a secure, leak-proof screw-on cap.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "this compound in Methanol").[6] The label should also include the accumulation start date.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[6] This area should be away from general lab traffic and provide secondary containment to capture any potential leaks.[4] Keep containers closed except when adding waste.[4]

3. Disposal Request and Pickup:

  • Schedule Pickup: Once a waste container is full or has reached the designated accumulation time limit (typically 90 days), request a pickup from your institution's EH&S department.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

III. Experimental Protocol for Neutralization (Hypothetical)

While no specific neutralization protocol for this compound is documented, a general approach for amine-containing compounds might involve careful reaction with a suitable acid to form a salt, which may be less volatile or reactive. However, this should only be performed by trained personnel under controlled conditions and with the explicit approval of your EH&S department. A hypothetical protocol would involve:

  • Risk Assessment: Conduct a thorough risk assessment to identify potential hazards, such as heat generation or gas evolution.

  • Small-Scale Test: Perform the neutralization on a small scale in a fume hood with appropriate monitoring.

  • Slow Addition: Slowly add a dilute acid (e.g., citric acid) to the this compound solution while stirring and cooling the reaction vessel.

  • pH Monitoring: Monitor the pH to ensure complete neutralization.

  • Waste Disposal: The resulting salt solution must still be disposed of as hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

TurneforcidineDisposal cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated B Characterize Waste (Liquid, Solid, Sharps) A->B Start C Segregate into Appropriate Waste Streams B->C D Select Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Request Waste Pickup from EH&S F->G Container Full or Time Limit Reached H EH&S Transports for Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations of your institution and consult with your Environmental Health & Safety department for definitive disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Turneforcidine
Reactant of Route 2
Turneforcidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。